8-Hydroxy Guanosine-13C,15N2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H13N5O6 |
|---|---|
Molekulargewicht |
302.22 g/mol |
IUPAC-Name |
2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1/i9+1,11+1,14+1 |
InChI-Schlüssel |
FPGSEBKFEJEOSA-GFXVMJDHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 8-Hydroxyguanosine-13C,15N2 for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyguanosine (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are well-established and critically important biomarkers for assessing oxidative stress and damage to RNA and DNA, respectively. The formation of these oxidized nucleosides is a consequence of cellular exposure to reactive oxygen species (ROS), which can arise from both endogenous metabolic processes and exogenous factors such as environmental toxins and radiation. The accurate quantification of 8-OHG and 8-OHdG in biological matrices is paramount for a wide range of research and clinical applications, including the study of carcinogenesis, neurodegenerative diseases, and the efficacy of therapeutic interventions.
This technical guide focuses on 8-Hydroxyguanosine-13C,15N2, a stable isotope-labeled analogue of 8-hydroxyguanosine. Due to its near-identical chemical and physical properties to the endogenous analyte, 8-Hydroxyguanosine-13C,15N2 serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of heavy isotopes (one Carbon-13 and two Nitrogen-15 atoms) results in a predictable mass shift, allowing for its differentiation from the unlabeled analyte while ensuring co-elution and similar ionization efficiency. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in research settings.
Core Properties and Data Presentation
8-Hydroxyguanosine-13C,15N2 is a synthetic molecule with the molecular formula C9[13C]H13N3[15N]2O6 and a molecular weight of approximately 302.22 g/mol . Its primary application is as an internal standard in isotope dilution mass spectrometry, a highly accurate and precise method for quantitative analysis.
Quantitative Data for Mass Spectrometry
The following tables summarize key quantitative data for the analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG) using a stable isotope-labeled internal standard like 8-Hydroxyguanosine-13C,15N2. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | [15N5]8-OHdG (Internal Standard) | Reference |
| Precursor Ion (m/z) | 284.1 | 289.1 | [3] |
| Product Ion (m/z) | 168.1 | 173.1 | [3] |
| Analytical Method Performance | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1.0 nM (0.28 ng/mL) in urine | [3] |
| Calibration Curve Range | 1.0 - 100 nM in urine | [3] |
| Intra- and Inter-assay CV (%) | ≤ 10% | [3] |
| Published Urinary 8-OHdG Concentrations | Value | Reference |
| Median Concentration (Pregnant Women) | 2.18 µg/L | [4] |
| Creatinine-Adjusted Median | 4.48 µg/g | [4] |
| Detection Limit (LOD) | 0.01 µg/L | [4] |
| Quantification Limit (LOQ) | 0.05 µg/L | [4] |
Experimental Protocols
The following are detailed methodologies for the quantification of 8-OHdG in biological samples using an isotopic internal standard like 8-Hydroxyguanosine-13C,15N2.
Protocol 1: Quantification of 8-OHdG in Urine by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of urinary 8-OHdG.[3][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
To 500 µL of urine, add 100 µL of an internal standard working solution (e.g., [15N5]8-OHdG in water).
-
Add 400 µL of water and 100 µL of 10% formic acid.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
8-OHdG: m/z 284.1 → 168.1
-
Internal Standard ([15N5]8-OHdG): m/z 289.1 → 173.1
-
-
Optimize collision energy and other source parameters for the specific instrument used.
-
Protocol 2: Quantification of 8-OHdG in DNA by LC-MS/MS
This protocol is based on established methods for the analysis of 8-OHdG in DNA samples.[6]
1. DNA Extraction and Hydrolysis
-
Extract DNA from cells or tissues using a standard DNA extraction kit or protocol.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
To 20 µg of DNA, add a known amount of the isotopic internal standard.
-
Perform enzymatic hydrolysis of the DNA to nucleosides. A common enzyme cocktail includes:
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Incubate the mixture at 37°C for 1-2 hours.
-
Filter the hydrolysate through a 0.22 µm filter to remove enzymes and other particulates.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters can be similar to those described in Protocol 1, with potential minor adjustments to the gradient to ensure optimal separation of the nucleosides.
Mandatory Visualizations
Signaling Pathway: Oxidative DNA Damage and Base Excision Repair
Caption: Formation of 8-OHdG and its repair via the Base Excision Repair pathway.
Experimental Workflow: Quantification of 8-OHdG using an Internal Standard
Caption: Workflow for biomarker quantification using a stable isotope-labeled internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxy-2'-deoxyguanosine-13C,15N2: Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-2'-deoxyguanosine (8-OHdG), also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), is a pivotal biomarker of oxidative stress and a key product of oxidative DNA damage.[1] The formation of 8-OHdG occurs when reactive oxygen species (ROS) attack the guanine (B1146940) base in DNA.[2] Its presence in biological systems is associated with an increased risk of various cancers and degenerative diseases.[1][3] The isotopically labeled analog, 8-Hydroxy-2'-deoxyguanosine-13C,15N2, serves as an essential internal standard for accurate quantification in mass spectrometry-based analytical methods, enabling precise measurements for research and clinical applications.[4] This guide provides a comprehensive overview of the structure, properties, and analytical methodologies for 8-Hydroxy-2'-deoxyguanosine-13C,15N2, along with insights into its biological significance and related signaling pathways.
Structure and Properties
The fundamental structure of 8-OHdG consists of a guanine nucleobase modified with a hydroxyl group at the 8th position, attached to a deoxyribose sugar. The isotopically labeled version, 8-Hydroxy-2'-deoxyguanosine-13C,15N2, incorporates one carbon-13 atom and two nitrogen-15 (B135050) atoms into the guanine ring structure, providing a distinct mass for analytical differentiation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula (Unlabeled) | C₁₀H₁₃N₅O₅ | [2] |
| Molecular Weight (Unlabeled) | 283.24 g/mol | [2] |
| Molecular Formula (Labeled) | C₉¹³CH₁₃N₃¹⁵N₂O₅ | N/A |
| Molecular Weight (Labeled) | ~286.23 g/mol | N/A |
| Appearance | Crystalline solid | [5] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 3 mg/ml, 0.1 M HCl: >10 mg/ml | [5] |
| UV Absorption Maxima (λmax) | 249, 296 nm | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of 8-OHdG. Ultraviolet (UV) resonance Raman (UVRR) spectroscopy has been shown to provide a distinct spectrum for 8-oxo-dG with characteristic peaks, allowing for its direct detection.[6] Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS/MS), is the gold standard for sensitive and specific quantification, where the labeled 8-Hydroxy-2'-deoxyguanosine-13C,15N2 is used as an internal standard.[7]
Biological Significance and Signaling Pathways
8-OHdG is more than just a marker of DNA damage; it is also implicated in cellular signaling processes. Its accumulation can lead to G:C to T:A transversion mutations if not repaired.[8] The primary repair mechanism is the Base Excision Repair (BER) pathway.[9]
Base Excision Repair (BER) Pathway for 8-OHdG
The BER pathway is a critical cellular defense mechanism against oxidative DNA damage. The process is initiated by the recognition and removal of the damaged 8-OHdG base.
8-OHdG and Rac1 Signaling Pathway
Recent studies have revealed a novel role for 8-OHdG in cellular signaling through the activation of the small GTPase Rac1. The complex of 8-oxoguanine DNA glycosylase 1 (OGG1) and the excised 8-oxoguanine base can act as a guanine nucleotide exchange factor (GEF) for Rac1, leading to its activation and subsequent downstream effects, including the production of reactive oxygen species.[10][11]
Experimental Protocols for 8-OHdG Quantification
Accurate measurement of 8-OHdG is critical for its use as a biomarker. The following sections detail common experimental protocols. The use of 8-Hydroxy-2'-deoxyguanosine-13C,15N2 as an internal standard is highly recommended for mass spectrometry-based methods to ensure accuracy.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a sensitive method for the quantification of 8-OHdG.
Sample Preparation (Urine):
-
Thaw urine samples at room temperature and vortex to homogenize.
-
For enhanced purification, solid-phase extraction (SPE) using C18 and strong cation-exchange (SCX) columns can be employed to remove interfering substances.[12]
-
The sample is then injected into the HPLC system.
Chromatographic Conditions:
-
Column: Develosil C30 column (5 µm particle size, 250 × 4.6 mm).[12]
-
Mobile Phase: Isocratic elution with 35 mM phosphate (B84403) buffer solution (pH 7.0), 5% (w/v) acetonitrile, and 30 µM EDTA.[12]
-
Flow Rate: 0.8 to 1.0 mL/min.[12]
-
Column Temperature: 27°C.[12]
Electrochemical Detection:
-
An applied potential of approximately +0.25 V is often used to reduce overlapping peaks and improve specificity.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for its high sensitivity and selectivity.
Sample Preparation (Urine):
-
Add an internal standard (8-Hydroxy-2'-deoxyguanosine-13C,15N2) to the urine sample.
-
Perform solid-phase extraction (SPE) for sample cleanup.
-
The extracted sample is then injected into the LC-MS/MS system.[7]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.[7]
-
Mobile Phase: Isocratic flow of a methanol/water mixture.[7]
-
Flow Rate: Typically around 0.2-0.7 mL/min.[14]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions:
-
8-OHdG: m/z 284 → 168[7]
-
8-OHdG-¹³C,¹⁵N₂ (Internal Standard): m/z ~287 → ~171 (theoretical)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.
Assay Principle: This is a competitive ELISA. 8-OHdG in the sample competes with 8-OHdG coated on the microplate for binding to a specific monoclonal antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-OHdG in the sample.[15]
General Protocol:
-
Prepare standards and samples. Urine samples may require dilution.[16]
-
Add standards and samples to the 8-OHdG pre-coated microplate wells.
-
Add the HRP-conjugated anti-8-OHdG antibody to each well and incubate.[16]
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate to develop color.[15]
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the 8-OHdG concentration based on a standard curve.
Experimental Workflow for 8-OHdG Analysis
Conclusion
8-Hydroxy-2'-deoxyguanosine is a well-established and critical biomarker for oxidative stress and DNA damage. The use of its stable isotope-labeled form, 8-Hydroxy-2'-deoxyguanosine-13C,15N2, is indispensable for achieving accurate and reliable quantification in mass spectrometry-based studies. Understanding the detailed analytical protocols and the biological pathways in which 8-OHdG is involved is essential for researchers and drug development professionals. This guide provides a foundational understanding of these aspects, enabling more robust and precise investigations into the roles of oxidative stress in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxy-2'-Deoxyguanosine | C10H13N5O5 | CID 135440064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Direct detection of 8-oxo-deoxyguanosine using UV resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Base excision repair - Wikipedia [en.wikipedia.org]
- 9. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. Urinary 8-Hydroxydeoxyguanosine (8OHDG) ELISA Assay Kit | NWLSS | Supplier [nwlifescience.com]
- 16. abcam.com [abcam.com]
Synthesis of 8-Hydroxyguanosine-¹³C,¹⁵N₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isotopically labeled 8-Hydroxyguanosine-¹³C,¹⁵N₂. This compound is a critical tool in biomedical research, particularly as an internal standard for the accurate quantification of 8-hydroxyguanosine (B14389), a key biomarker for oxidative stress and RNA damage. This document details the synthetic pathway, experimental protocols, and its application in quantitative analysis, alongside relevant biological signaling pathways.
Introduction
8-Hydroxyguanosine (8-OHG) is a product of the oxidative damage of guanosine (B1672433), a fundamental component of RNA. Its presence and concentration in biological fluids are indicative of the extent of oxidative stress and RNA damage, which are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The accurate measurement of 8-OHG is therefore crucial for both clinical diagnostics and research.
Stable isotope-labeled internal standards, such as 8-Hydroxyguanosine-¹³C,¹⁵N₂, are essential for precise quantification of endogenous analytes by mass spectrometry. The labeled standard, being chemically identical to the analyte but differing in mass, allows for the correction of sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and reproducibility.
Synthetic Strategy
The synthesis of 8-Hydroxyguanosine-¹³C,¹⁵N₂ involves a two-step process:
-
Synthesis of Isotopically Labeled Guanosine Precursor: Preparation of Guanosine-¹³C,¹⁵N₂ from isotopically labeled starting materials.
-
Oxidation of Labeled Guanosine: Selective oxidation of the labeled guanosine at the C8 position to yield 8-Hydroxyguanosine-¹³C,¹⁵N₂.
The following sections provide detailed experimental protocols for each step, based on established methodologies.
Experimental Protocols
Synthesis of [8-¹³C, 1,7,NH₂-¹⁵N₃]Guanosine
This protocol is adapted from the synthesis of isotopically labeled purine (B94841) nucleosides. It involves the construction of the imidazole (B134444) ring of the purine system with a ¹³C label at the C8 position onto a pyrimidine (B1678525) precursor already containing ¹⁵N labels.
Materials:
-
¹⁵N-labeled pyrimidine precursor
-
[¹³C]Sodium ethyl xanthate
-
Anhydrous solvents (e.g., pyridine (B92270), DMF)
-
Standard laboratory glassware and purification apparatus (chromatography columns)
Procedure:
-
Ring Closure: The synthesis begins with a suitably protected and ¹⁵N-labeled 5,6-diaminopyrimidine riboside.
-
A solution of the labeled pyrimidine precursor in anhydrous pyridine is treated with [¹³C]sodium ethyl xanthate.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) to facilitate the ring closure, forming the ¹³C-labeled imidazole ring.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield the protected [8-¹³C, 1,7,NH₂-¹⁵N₃]guanosine.
-
Deprotection: The protecting groups on the ribose sugar and the exocyclic amine are removed using standard deprotection procedures (e.g., treatment with ammonia (B1221849) in methanol (B129727) or sodium methoxide).
-
The deprotected [8-¹³C, 1,7,NH₂-¹⁵N₃]guanosine is further purified by reversed-phase HPLC.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and isotopic enrichment.
Oxidation of [8-¹³C, 1,7,NH₂-¹⁵N₃]Guanosine to 8-Hydroxyguanosine-¹³C,¹⁵N₂
This protocol utilizes a copper(II)-catalyzed oxidation method, which has been shown to be efficient for the synthesis of 8-oxoguanosine derivatives and is suggested to be suitable for preparing isotopically labeled standards[1][2].
Materials:
-
[8-¹³C, 1,7,NH₂-¹⁵N₃]Guanosine
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Ascorbic acid
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the [8-¹³C, 1,7,NH₂-¹⁵N₃]Guanosine in phosphate-buffered saline (PBS).
-
Add ascorbic acid and copper(II) sulfate to the solution.
-
Initiate the reaction by the addition of hydrogen peroxide.
-
The reaction is allowed to proceed at room temperature or slightly elevated temperature (e.g., 37°C) with stirring. The reaction progress is monitored by HPLC.
-
Purification: Upon completion, the reaction mixture is directly subjected to preparative reversed-phase HPLC to isolate the 8-Hydroxyguanosine-¹³C,¹⁵N₂.
-
The fractions containing the desired product are collected, pooled, and lyophilized.
-
Characterization: The final product, 8-Hydroxyguanosine-¹³C,¹⁵N₂, is characterized by HPLC, HRMS, and NMR spectroscopy to confirm its purity, identity, and isotopic labeling pattern.
Quantitative Data
The following table summarizes typical quantitative data expected from the synthesis of 8-hydroxyguanosine derivatives, based on literature values for analogous unlabeled compounds[1][2]. Yields for the labeled synthesis may vary.
| Parameter | Value | Method of Analysis |
| Precursor Synthesis | ||
| Isotopic Enrichment | > 98% | Mass Spectrometry, NMR |
| Purity | > 95% | HPLC |
| Oxidation Reaction | ||
| Yield | ~70% | HPLC |
| Purity of Final Product | > 98% | HPLC |
| Characterization | ||
| Molecular Formula | C₉[¹³C]H₁₃N₃[¹⁵N]₂O₆ | - |
| Molecular Weight | 302.22 g/mol | Mass Spectrometry |
Visualization of Workflows and Pathways
Synthetic Workflow
The overall synthetic workflow for 8-Hydroxyguanosine-¹³C,¹⁵N₂ is depicted below.
Caption: Synthetic workflow for 8-Hydroxyguanosine-¹³C,¹⁵N₂.
Experimental Workflow for Quantification
The following diagram illustrates the use of 8-Hydroxyguanosine-¹³C,¹⁵N₂ as an internal standard for the quantification of 8-hydroxyguanosine in a biological sample using LC-MS/MS.
Caption: LC-MS/MS quantification workflow using the internal standard.
Signaling Pathway Implication
8-hydroxy-2'-deoxyguanosine (B1666359) (a related DNA damage marker) has been shown to inhibit the activation of Rac1, a small GTPase involved in cellular signaling, particularly in vascular smooth muscle cells. This inhibition can lead to reduced oxidative stress and inflammation. While this pathway is described for the deoxy form, it suggests a potential biological role for these oxidized guanosine species beyond being just a damage marker.
Caption: 8-OHdG inhibits Rac1-mediated signaling in VSMCs.
Application in Quantitative Analysis
The primary application of 8-Hydroxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry for the quantification of 8-hydroxyguanosine in various biological matrices.
LC-MS/MS Protocol Outline:
-
Sample Collection and Storage: Collect biological samples (e.g., urine, plasma, tissue homogenates) and store them at -80°C until analysis to prevent artificial oxidation.
-
Internal Standard Spiking: Thaw the samples and spike a known amount of 8-Hydroxyguanosine-¹³C,¹⁵N₂ into each sample.
-
Sample Preparation: Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances. Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
-
LC Separation: Inject the prepared sample onto a reversed-phase or HILIC HPLC column to separate 8-hydroxyguanosine from other sample components.
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native 8-hydroxyguanosine and the labeled internal standard.
-
Example Transitions (Hypothetical):
-
8-OHG: m/z 300 → m/z 168
-
8-OHG-¹³C,¹⁵N₂: m/z 302 → m/z 170
-
-
-
Quantification: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard. Determine the concentration of the native analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
The synthesis of 8-Hydroxyguanosine-¹³C,¹⁵N₂ provides a vital tool for the accurate and precise measurement of RNA oxidative damage. The synthetic route, involving the preparation of a labeled guanosine precursor followed by controlled oxidation, is a feasible approach for obtaining this important internal standard. Its application in LC-MS/MS-based quantification enables reliable assessment of oxidative stress, which is of paramount importance for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies. The potential role of oxidized guanosine species in cellular signaling pathways further highlights the importance of continued research in this area.
References
- 1. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxyguanosine and 8-oxo-2'-deoxyguanosine: Core Biomarkers of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The damaging interaction of ROS with cellular macromolecules, particularly nucleic acids, results in the formation of oxidized nucleosides that serve as crucial biomarkers for quantifying the extent of this damage. This technical guide provides a comprehensive overview and comparison of two of the most widely studied of these biomarkers: 8-Hydroxyguanosine (B14389) (8-OHG) and 8-oxo-2'-deoxyguanosine (8-oxo-dG), which are indicative of RNA and DNA oxidative damage, respectively. This document details their formation, biological implications, and the analytical methodologies for their detection, along with a compilation of quantitative data and a discussion of their roles in cellular signaling pathways.
Introduction: The Hallmarks of Oxidative Damage
Reactive oxygen species are natural byproducts of cellular metabolism, playing roles in cell signaling and homeostasis. However, their overproduction can lead to the oxidative damage of lipids, proteins, and nucleic acids. Guanine (B1146940), due to its low redox potential, is the most susceptible of the DNA and RNA bases to oxidative attack.[1][2] The hydroxylation of guanine at the C8 position gives rise to 8-hydroxyguanine, which exists in tautomeric equilibrium with 8-oxoguanine. When present in RNA, the resulting nucleoside is 8-hydroxyguanosine (8-OHG), while in DNA it is 8-oxo-2'-deoxyguanosine (8-oxo-dG).[3][4] These molecules are not merely markers of damage; they can also have significant biological consequences, including mutagenesis and alterations in gene expression.[1][2]
8-oxo-2'-deoxyguanosine (8-oxo-dG) is a well-established biomarker of oxidative DNA damage.[4] Its presence in DNA can lead to G to T transversions during replication if not repaired, contributing to genomic instability and carcinogenesis.[5] The cellular response to 8-oxo-dG involves the Base Excision Repair (BER) pathway, which excises the damaged base. The repaired nucleoside is then excreted in the urine, providing a non-invasive measure of systemic oxidative DNA damage.[4]
8-Hydroxyguanosine (8-OHG) , the ribonucleoside counterpart, is a marker of oxidative RNA damage. RNA is more abundant than DNA and largely single-stranded, making it potentially more vulnerable to oxidative attack.[6] Oxidative damage to RNA can impair protein synthesis and has been implicated in the pathology of various diseases, particularly neurodegenerative conditions.[6][7]
This guide aims to provide a detailed technical resource for researchers and professionals in drug development, offering a comparative analysis of these two critical biomarkers.
Formation and Chemical Structures
The formation of both 8-OHG and 8-oxo-dG is initiated by the attack of reactive oxygen species, most notably the hydroxyl radical (•OH), on the guanine base within RNA and DNA, respectively. The primary site of attack is the C8 position of the purine (B94841) ring.
Figure 1: Chemical Structures of 8-Hydroxyguanosine and 8-oxo-2'-deoxyguanosine
Quantitative Data Presentation
The levels of 8-OHG and 8-oxo-dG in biological fluids and tissues are indicative of the extent of oxidative stress and can vary significantly between healthy and diseased states. The following tables summarize quantitative data from various studies.
Table 1: Urinary Levels of 8-oxo-dG and 8-OHG in Healthy vs. Disease States
| Biomarker | Condition | Matrix | Concentration (Healthy Controls) | Concentration (Patients) | Reference(s) |
| 8-oxo-dG | Cancer (General) | Urine | 2.2 nmol/24 hr (median) | 6.05 nmol/24 hr (median) | [6] |
| Gastric Cancer | Urine | 1.23 ± 0.64 nmol/mmol creatinine (B1669602) | 1.88 ± 0.81 nmol/mmol creatinine | [8] | |
| Cervical Carcinoma | Urine | 1.168 ± 0.950 nmol/mmol creatinine | 2.548 ± 1.673 nmol/mmol creatinine | [9] | |
| Type 2 Diabetes with Nephropathy | Urine | 2.1 ± 0.93 nmol/mol creatinine | 3.47 ± 0.94 nmol/mol creatinine | [10] | |
| 8-OHG | Gastric Cancer | Urine | 1.72 ± 0.55 nmol/mmol creatinine | 2.62 ± 0.79 nmol/mmol creatinine | [8] |
| Cervical Carcinoma | Urine | 2.507 ± 1.060 nmol/mmol creatinine | 5.610 ± 3.753 nmol/mmol creatinine | [9] |
Table 2: 8-oxo-dG and 8-OHG Levels in Plasma/Serum and Tissue
| Biomarker | Condition | Matrix | Concentration (Healthy Controls) | Concentration (Patients) | Reference(s) |
| 8-oxo-dG | Systemic Lupus Erythematosus | Plasma | Lower than patients (specific values not provided) | Higher than controls (P < 0.01) | [11] |
| Hypertension and Type 2 Diabetes | Plasma | < 14.00 ± 0.29 ng/L | 15.37 ± 0.27 ng/L | [12] | |
| Colorectal Cancer | Tissue (Leukocytes) | 4.46 per 10^6 dG (median) | 4.93 per 10^6 dG (median) | [6] | |
| Oral Squamous Cell Carcinoma | Tissue | Lower than patients (specific values not provided) | 4-5 fold increase vs. normal tissue | [1] | |
| 8-OHdG | Neurodegenerative Diseases (general) | CSF | 0.69 ng/ml (median) | 0.89 - 0.98 ng/ml (median) | [13] |
| 8-oxoGuo & 8-oxodG | Dementia | Serum | Lower than patients (specific values not provided) | Higher than controls | [14] |
Signaling Pathways
8-oxo-dG and the Base Excision Repair (BER) Pathway
The primary cellular defense against 8-oxo-dG in DNA is the Base Excision Repair (BER) pathway. This intricate process involves a series of enzymes that recognize and remove the damaged base, restoring the original DNA sequence.
8-oxo-dG and Ras Signaling
Recent studies have unveiled a novel signaling role for the excised 8-oxoguanine base. When released from DNA by OGG1, 8-oxoG can bind back to OGG1, and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, thereby activating downstream signaling cascades such as the MAPK pathway.[15][16]
8-OHG and RNA-Mediated Signaling
The consequences of RNA oxidation are multifaceted and less well-defined than those of DNA damage. Oxidized RNA can lead to impaired translation, resulting in truncated or aberrant proteins. Furthermore, oxidized RNA species can be recognized by cellular sensors, triggering various signaling pathways.[7][15][17]
Experimental Protocols
Accurate and reproducible quantification of 8-OHG and 8-oxo-dG is paramount for their use as biomarkers. Several analytical techniques are employed, each with its own advantages and limitations.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of 8-oxo-dG.
Methodology for Urinary 8-oxo-dG:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes to remove sediment.[18]
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. C18 and strong cation-exchange (SCX) columns are often used sequentially.[19][20]
-
Elute the analyte from the SPE column.
-
-
HPLC Separation:
-
Inject the purified sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of a buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
-
Electrochemical Detection:
-
Set the electrochemical detector to an oxidizing potential (e.g., +600 mV) to detect the electroactive 8-oxo-dG.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-oxo-dG.
-
Normalize the urinary 8-oxo-dG concentration to creatinine levels to account for variations in urine dilution.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity and is considered a gold standard for the quantification of both 8-OHG and 8-oxo-dG.
Methodology for 8-OHG and 8-oxo-dG in Urine/Plasma:
-
Sample Preparation:
-
Urine: Dilute the urine sample and add an isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG).[21] For some methods, a lyophilization step followed by extraction with an organic solvent is employed.[21]
-
Plasma: Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be subjected to SPE.
-
DNA from Tissue/Cells: Isolate DNA using methods that minimize artifactual oxidation (e.g., using NaI or including antioxidants like TEMPO).[22] Hydrolyze the DNA to nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase).[22][23]
-
-
LC Separation:
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform detection using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard (e.g., m/z 284 -> 168 for 8-oxo-dG and m/z 289 -> 173 for ¹⁵N₅-8-oxo-dG).[24]
-
-
Quantification:
-
Calculate the concentration based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.
Methodology for 8-oxo-dG:
-
Assay Principle: A competitive ELISA format is typically used. The microplate wells are pre-coated with 8-oxo-dG.
-
Sample and Antibody Incubation:
-
Washing: Wash the plate to remove unbound antibody and sample components.
-
Secondary Antibody and Substrate:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
-
Detection:
-
Stop the reaction with an acid solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of 8-oxo-dG in the sample.
-
Conclusion and Future Perspectives
8-Hydroxyguanosine and 8-oxo-2'-deoxyguanosine are invaluable biomarkers for assessing oxidative damage to RNA and DNA, respectively. Their quantification in accessible biological samples provides a window into the systemic oxidative stress status and has been correlated with the risk and progression of a multitude of diseases. While 8-oxo-dG is a well-established marker for DNA damage and repair, the significance of 8-OHG as a marker of RNA oxidation and its role in disease pathogenesis is a rapidly evolving field of research.
For professionals in drug development, monitoring the levels of these biomarkers can be instrumental in evaluating the efficacy of antioxidant therapies and understanding the mechanisms of drug-induced oxidative stress. The choice of analytical method depends on the specific research question, sample type, and required throughput and sensitivity, with LC-MS/MS being the gold standard for accuracy and ELISA offering a high-throughput screening option.
Future research will likely focus on further elucidating the signaling pathways initiated by oxidized RNA, developing more sensitive and specific analytical methods, and establishing standardized clinical reference ranges for these biomarkers. A deeper understanding of the interplay between DNA and RNA oxidation will undoubtedly provide novel insights into disease mechanisms and open new avenues for therapeutic intervention.
References
- 1. ompj.org [ompj.org]
- 2. researchgate.net [researchgate.net]
- 3. Current perspectives on the clinical implications of oxidative RNA damage in aging research: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Oxidative Stress in Biomedical Research: A Focus on 8-hydroxy-2'-deoxyguanosine ( 8-OHdG ) as a Biomarker | Neuromics Reagents [neuromics.net]
- 5. researchgate.net [researchgate.net]
- 6. Role of RNA Oxidation in Neurodegenerative Diseases [mdpi.com]
- 7. Frontiers | Oxidative Modifications of RNA and Its Potential Roles in Biosystem [frontiersin.org]
- 8. Relationship Between Plasma 8‐OH‐Deoxyguanosine and Cardiovascular Disease and Survival in Type 2 Diabetes Mellitus: Results From the ADVANCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical expression of 8-oxo-7,8-dihydro-2′-deoxyguanosine in cytoplasm of tumour and adjacent normal mucosa cells in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels using mass spectrometer and urine albumin creatinine ratio as a predictor of development of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. scispace.com [scispace.com]
- 14. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances: Molecular Mechanism of RNA Oxidation and Its Role in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. 8-Hydroxy-2'-Deoxyguanosine and Lipid Peroxidation in Patients With Heart Failure - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 20. sfrbm.org [sfrbm.org]
- 21. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A serially coupled stationary phase method for the determination of urinary 8-oxo-7,8-dihydro-2′-deoxyguanosine by liquid chromatography ion trap tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Commercial Suppliers and Technical Applications of 8-Hydroxy Guanosine-¹³C,¹⁵N₂: An In-depth Guide
For researchers, scientists, and drug development professionals, 8-Hydroxy Guanosine (8-OHG) and its isotopically labeled counterpart, 8-Hydroxy Guanosine-¹³C,¹⁵N₂, serve as critical tools in the study of oxidative stress and its implications in a wide array of pathologies. This technical guide provides an in-depth overview of the commercial availability of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ and delves into its core applications, including its role in signaling pathways, and detailed experimental protocols for its quantification.
Commercial Availability
8-Hydroxy Guanosine-¹³C,¹⁵N₂ is available from several reputable commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. This isotopically labeled analog is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses, ensuring accuracy and precision in the measurement of its unlabeled counterpart, 8-Hydroxy Guanosine. The table below summarizes key information from various suppliers.
| Supplier | Product Name | Alternate Names | Molecular Formula | Molecular Weight | Unlabeled CAS Number |
| Santa Cruz Biotechnology | 8-Hydroxy Guanosine-¹³C,¹⁵N₂ | 2-Amino-9-β-D-ribofuranosyl-purine-6,8(1H,9H)-dione-¹³C,¹⁵N₂ | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₆ | 302.22 | 3868-31-3 |
| MedChemExpress | 8-Hydroxy guanosine-¹³C,¹⁵N₂ | Not specified | C₉(¹³C)H₁₃N₃(¹⁵N)₂O₆ | 302.22 | Not specified |
| Pharmaffiliates | 8-Hydroxy Guanosine-¹³C,¹⁵N₂ | 2-Amino-9-β-D-ribofuranosyl-purine-6,8(1H,9H)-dione-¹³C,¹⁵N₂; 8-OHG-¹³C,¹⁵N₂; 8-Oxo-7,8-dihydroguanosine-¹³C,¹⁵N₂; 8-Oxoguanosine-¹³C,¹⁵N₂ | C₉¹³CH₁₃N₃¹⁵N₂O₆ | 302.22 | Not specified |
| LGC Standards | 8-Hydroxy Guanosine-¹³C,¹⁵N₂ | Not specified | C₉¹³CH₁₃N₃¹⁵N₂O₆ | 302.22 | 3868-31-3 |
The Role of 8-Hydroxy Guanosine in Oxidative Stress and DNA Damage
8-Hydroxy Guanosine (8-OHG) and its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are established biomarkers of oxidative damage to RNA and DNA, respectively.[1][2] Reactive oxygen species (ROS), generated during normal metabolic processes or from exposure to environmental stressors, can oxidize the guanine (B1146940) base at the C8 position, leading to the formation of these lesions.[3][4] Guanine is particularly susceptible to oxidation due to its low redox potential compared to other nucleic acid bases.[3][4]
The accumulation of 8-OHdG in DNA is mutagenic, as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions.[3] These mutations are frequently observed in oncogenes and tumor suppressor genes, highlighting the role of oxidative DNA damage in carcinogenesis.[3] To counteract this, cells have evolved a sophisticated DNA repair mechanism known as the Base Excision Repair (BER) pathway.
Base Excision Repair of 8-OHdG
The BER pathway is the primary mechanism for the removal of 8-OHdG from DNA. The process involves a series of enzymatic steps to recognize and replace the damaged base.
Quantification of 8-Hydroxy Guanosine: Experimental Protocols
The accurate quantification of 8-OHG and 8-OHdG in biological samples is crucial for assessing oxidative stress. The use of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ as an internal standard is essential for achieving reliable results with mass spectrometry-based methods.
Sample Preparation and LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 8-OHG and 8-OHdG.[5][6]
1. Sample Collection and Storage:
-
Urine, plasma, serum, or tissue samples can be used.
-
Samples should be collected and immediately frozen at -80°C to prevent artificial oxidation.
2. DNA/RNA Extraction and Hydrolysis (for 8-OHdG/8-OHG in nucleic acids):
-
Extract DNA or RNA from cells or tissues using standard protocols.
-
Enzymatically hydrolyze the nucleic acids to nucleosides.
3. Sample Clean-up:
-
Solid-phase extraction (SPE) is often employed to remove interfering substances from the biological matrix.
4. LC-MS/MS Analysis:
-
Internal Standard: Spike the sample with a known concentration of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ (for 8-OHG analysis) or 8-Hydroxy-2'-deoxyguanosine-¹³C,¹⁵N₂ (for 8-OHdG analysis).
-
Chromatography: Use a reversed-phase C18 or a HILIC column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for the analyte and the internal standard.
Quantitative Data from Literature
The concentration of 8-OHdG can vary depending on the biological matrix, the population studied, and the analytical method used. The following table presents some reported concentrations of 8-OHdG in human urine.
| Population | Analytical Method | Mean 8-OHdG Concentration (ng/mg creatinine) | Reference |
| Gestational Diabetes Mellitus (GDM) Patients | Not specified | ≥8.01 | [1] |
| Healthy Controls (for GDM study) | Not specified | <4.23 | [1] |
Conclusion
8-Hydroxy Guanosine and its isotopically labeled standard, 8-Hydroxy Guanosine-¹³C,¹⁵N₂, are indispensable tools for researchers investigating the role of oxidative stress in health and disease. The commercial availability of the labeled compound, coupled with robust analytical methods like LC-MS/MS, enables the precise and accurate quantification of this critical biomarker. Understanding its role in DNA damage and repair pathways provides valuable insights into the mechanisms of carcinogenesis and other pathologies, paving the way for the development of novel therapeutic and preventative strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Isotopic Purity of 8-Hydroxyguanosine-¹³C,¹⁵N₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 8-Hydroxyguanosine-¹³C,¹⁵N₂, a critical internal standard for the quantification of 8-hydroxyguanosine (B14389) (8-OHG), a biomarker for oxidative RNA damage. This document outlines the significance of isotopic purity, methods for its determination, and presents a generalized experimental protocol for its assessment using liquid chromatography-mass spectrometry (LC-MS).
Introduction: The Role of 8-Hydroxyguanosine-¹³C,¹⁵N₂ in Oxidative Stress Research
8-Hydroxyguanosine (8-OHG) is a product of the oxidation of guanosine (B1672433) and serves as a key biomarker for RNA damage induced by oxidative stress.[1] Accurate quantification of 8-OHG in biological samples is crucial for understanding the mechanisms of various diseases, including cancer and neurodegenerative disorders, and for the development of therapeutic interventions.[1]
Isotope dilution mass spectrometry is the gold standard for the precise quantification of endogenous molecules like 8-OHG. This method relies on the use of a stable isotope-labeled internal standard, such as 8-Hydroxyguanosine-¹³C,¹⁵N₂, which is chemically identical to the analyte but has a different mass.[1] The isotopic purity of this internal standard is of paramount importance for the accuracy and reliability of the quantification results.
Quantitative Data on Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of the molecule that contains the desired stable isotopes. Commercially available 8-Hydroxyguanosine-¹³C,¹⁵N₂ is typically supplied with high chemical purity, often greater than 95% as determined by HPLC.[2][3] However, the isotopic enrichment is a separate and critical parameter. While specific batch-to-batch isotopic purity data is typically provided on the Certificate of Analysis accompanying the product, this information is not always publicly available.
For the purpose of this guide, the following table represents typical, albeit illustrative, isotopic purity specifications for 8-Hydroxyguanosine-¹³C,¹⁵N₂. Researchers should always refer to the manufacturer's Certificate of Analysis for lot-specific data.
| Parameter | Specification | Method of Determination |
| Chemical Purity | >95% | HPLC |
| ¹³C Isotopic Enrichment (at labeled position) | ≥99 atom % ¹³C | Mass Spectrometry / NMR |
| ¹⁵N Isotopic Enrichment (at labeled positions) | ≥98 atom % ¹⁵N | Mass Spectrometry / NMR |
| Unlabeled 8-Hydroxyguanosine | <0.5% | Mass Spectrometry |
| Partially Labeled Species (e.g., ¹³C only or ¹⁵N only) | <1% | Mass Spectrometry |
Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS
The following is a generalized protocol for the determination of the isotopic purity of 8-Hydroxyguanosine-¹³C,¹⁵N₂ using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the separation of the labeled compound from potential impurities and the determination of the relative abundance of different isotopic species.
Materials and Reagents
-
8-Hydroxyguanosine-¹³C,¹⁵N₂ standard
-
Unlabeled 8-Hydroxyguanosine analytical standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Milli-Q or equivalent purified water
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Sample Preparation
-
Stock Solutions: Prepare stock solutions of both 8-Hydroxyguanosine-¹³C,¹⁵N₂ and unlabeled 8-Hydroxyguanosine in a suitable solvent, such as Milli-Q water, at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions with the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
LC-MS/MS Method
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 2% B, increasing to 50% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization mode (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the following transitions:
-
Unlabeled 8-OHG: Precursor ion (Q1) m/z 299.1 → Product ion (Q3) m/z 167.1
-
¹³C,¹⁵N₂-labeled 8-OHG: Precursor ion (Q1) m/z 302.1 → Product ion (Q3) m/z 170.1
-
Note: The exact m/z values may vary slightly depending on the instrument calibration and the specific labeled positions.
-
Data Analysis
-
Inject the unlabeled 8-Hydroxyguanosine standard to determine its retention time and confirm the absence of any signal in the mass transition for the labeled compound.
-
Inject the 8-Hydroxyguanosine-¹³C,¹⁵N₂ standard.
-
Integrate the peak areas for both the labeled and unlabeled mass transitions at the expected retention time.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of 8-Hydroxyguanosine-¹³C,¹⁵N₂.
Caption: Workflow for Isotopic Purity Determination.
Conclusion
The isotopic purity of 8-Hydroxyguanosine-¹³C,¹⁵N₂ is a critical factor for its effective use as an internal standard in quantitative studies of RNA oxidative damage. While specific isotopic enrichment data is provided by the manufacturer on a lot-specific basis, this technical guide outlines the fundamental principles and a generalized methodology for its verification using LC-MS/MS. Adherence to rigorous analytical practices ensures the generation of accurate and reproducible data in research and drug development applications.
References
Unveiling the Blueprint of Life: A Technical Guide to Stable Isotope Applications in Nucleic Acid Research
For researchers, scientists, and drug development professionals, the precise understanding of nucleic acid structure, function, and metabolism is paramount. Stable isotope labeling has emerged as a revolutionary tool, offering unprecedented insights into the intricate world of DNA and RNA. This in-depth technical guide explores the core applications of stable isotopes in nucleic acid research, providing detailed methodologies and quantitative data to empower your next breakthrough.
Stable, non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), serve as powerful tracers when incorporated into nucleic acids.[1][2] By replacing their more abundant, lighter counterparts, these heavy isotopes create a unique mass signature that can be detected by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the fundamental chemical properties of the biomolecule.[1][3] This "molecular 'tag'" allows for the meticulous tracking of nucleic acids, revealing their synthesis, degradation, interactions, and structural dynamics within complex biological systems.[1]
Core Applications: From Microbial Ecology to Drug Discovery
The applications of stable isotope-labeled nucleic acids are vast and continue to expand. Key areas of research that have been revolutionized by this technology include:
-
Structural Biology: Elucidating the three-dimensional structures, folding patterns, and conformational changes of DNA and RNA is crucial for understanding their function.[3][4] Stable isotope labeling, particularly with ¹³C and ¹⁵N, significantly enhances the spectral resolution and data quality in NMR spectroscopy and X-ray crystallography, enabling the detailed structural analysis of nucleic acids and their complexes with proteins or small molecules.[3][4][5][] For larger RNAs, strategies like the use of selectively and uniformly deuterated nucleotides have been instrumental.[7]
-
Metabolic Pathway Analysis: By introducing stable isotope-labeled nucleotides into cells or organisms, researchers can trace their metabolic fate.[3][4] This allows for the elucidation of nucleotide biosynthesis and salvage pathways, as well as the dynamics of RNA and DNA synthesis and turnover.[3][4] This information is critical for understanding cellular physiology and the impact of metabolic dysregulation in disease.[4]
-
Stable Isotope Probing (SIP) in Environmental and Microbiome Research: SIP is a powerful technique that links microbial identity to metabolic function within complex ecosystems.[8][9][10] By providing a substrate enriched with a stable isotope (e.g., ¹³C-glucose), researchers can identify the microorganisms that actively incorporate the substrate into their biomass, including their DNA and RNA.[9][10][11] This cultivation-independent approach has been instrumental in understanding the roles of uncultured microorganisms in biogeochemical cycles.[8][10]
-
Nucleic Acid-Protein Interactions: Understanding how proteins interact with DNA and RNA is fundamental to gene regulation, replication, and repair. Stable isotope-labeled nucleic acids, in conjunction with techniques like NMR and surface plasmon resonance, allow for the precise mapping of interaction sites and the determination of binding affinities.[1]
-
Drug Development: Isotope-labeled nucleic acids are invaluable in the development of nucleic acid-based therapeutics, such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers.[] They are used to study the stability, delivery, and mechanism of action of these drugs. Labeled nucleic acids also serve as probes in diagnostic assays for the detection of specific disease-associated sequences.[]
-
Epitranscriptomics: The study of RNA modifications and their influence on cellular processes is a rapidly growing field. Stable isotope labeling enables the tracking of modified nucleotide incorporation, the characterization of modification sites, and the investigation of the functional consequences of these modifications.[4]
Quantitative Analysis of Isotopic Enrichment
The ability to accurately quantify the level of isotopic enrichment is crucial for the interpretation of experimental results. Mass spectrometry is a key analytical tool for this purpose. The following table summarizes theoretical and observed natural abundance of ¹³C in nucleic acids, which serves as a baseline for detecting enrichment.
| Analyte | Theoretical Natural ¹³C Abundance | Observed Natural ¹³C Abundance in Lambda DNA | Observed Natural ¹³C Abundance in Soil DNA |
| Five-carbon nucleobase | 5.9% | 5.9% ± 0.2% | 7.7% ± 0.2% |
| Data sourced from a study on a sensitive method for quantitating ¹³C enrichment in nucleic acids.[12] |
Furthermore, low-level enrichment can be sufficient for unambiguous spectral assignments in NMR. A 1% added label of ¹⁵N and ¹³C can significantly increase the signal compared to natural abundance, making it a cost-effective strategy.[13]
| Isotope | Natural Abundance | Abundance with 1% Added Label | Fold Increase |
| ¹⁵N | 0.37% | 1.37% | ~4 |
| ¹³C | 1.1% | 2.1% | ~2 |
| Calculated based on data for site-specific low-enrichment isotope labeling.[13] |
Key Experimental Workflows and Methodologies
The successful application of stable isotopes in nucleic acid research relies on robust experimental protocols for labeling, separation, and analysis. Below are diagrams and detailed methodologies for central techniques.
Experimental Protocol 1: In Vitro Transcription for Uniformly ¹³C/¹⁵N-Labeled RNA
This protocol is a standard method for producing isotopically labeled RNA for structural studies by NMR.[7][14][15]
Materials:
-
Linearized plasmid DNA or double-stranded DNA template with a T7 RNA polymerase promoter
-
High-purity uniformly ¹³C/¹⁵N-labeled ribonucleoside triphosphates (rNTPs)
-
T7 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
RNase inhibitor
-
DNase I (RNase-free)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
RNA loading buffer
-
Elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)
-
Ethanol (B145695) (100% and 70%)
-
Sterile, RNase-free water and labware
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
Transcription buffer (to 1X final concentration)
-
¹³C/¹⁵N-labeled rNTPs (typically 1-2 mM each)
-
Linearized DNA template (0.5-1 µg)
-
RNase inhibitor (e.g., 40 units)
-
T7 RNA polymerase (e.g., 50 units)
-
Adjust the final volume with RNase-free water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, or overnight for higher yields.
-
DNase Treatment: Add RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Purification by Denaturing PAGE:
-
Add an equal volume of RNA loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 3-5 minutes and then place it on ice.
-
Load the sample onto a denaturing polyacrylamide gel.
-
Run the electrophoresis until the desired separation of the target RNA from shorter transcripts is achieved.
-
Visualize the RNA band using UV shadowing.[14]
-
-
RNA Elution and Precipitation:
-
Excise the gel slice containing the RNA band.
-
Crush the gel slice and transfer it to a microcentrifuge tube.
-
Add elution buffer and incubate with gentle agitation overnight at 4°C.[14]
-
Separate the eluate from the gel fragments by centrifugation.
-
Precipitate the RNA by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.[14]
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.[14]
-
-
Resuspension: Resuspend the purified, labeled RNA in an appropriate buffer for downstream applications such as NMR analysis.[14]
References
- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. The Advantages of Stable Isotope-Labeld Nucleic Acids | Silantes [silantes.com]
- 4. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 7. isotope.com [isotope.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. scispace.com [scispace.com]
- 10. DNA stable-isotope probing (DNA-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable-isotope probing - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
Methodological & Application
Application Notes and Protocols for the Use of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxy Guanosine (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are well-established and critical biomarkers of oxidative stress and carcinogenesis.[1][2] Reactive oxygen species (ROS) can cause oxidative damage to cellular macromolecules, including RNA and DNA, leading to the formation of these modified nucleosides.[1][2][3] The measurement of 8-OHG and 8-OHdG in biological samples such as urine, plasma, and tissue is a key method for assessing oxidative stress and the risk of various diseases, including cancer and neurodegenerative disorders.[1][2][3]
Accurate quantification of these biomarkers is crucial for reliable study outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[4][5] The use of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response, ensuring the accuracy and precision of the quantification.[6][7] 8-Hydroxy Guanosine-¹³C,¹⁵N₂ is an ideal internal standard for the analysis of 8-OHG, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.[8][9]
These application notes provide detailed protocols for the quantification of 8-OHG in urine and tissue samples using 8-Hydroxy Guanosine-¹³C,¹⁵N₂ as an internal standard with LC-MS/MS.
Signaling Pathways
Oxidative Stress and DNA Damage
Reactive oxygen species (ROS) are produced as byproducts of normal metabolic processes and in response to environmental stressors. An imbalance between ROS production and the cell's antioxidant defense system leads to oxidative stress, which can damage cellular components, including DNA. Guanine is the most susceptible DNA base to oxidative damage, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Caption: General overview of oxidative stress signaling.
Base Excision Repair of 8-OHdG
The primary repair mechanism for 8-OHdG in DNA is the Base Excision Repair (BER) pathway. This pathway involves the coordinated action of several enzymes to remove the damaged base and restore the correct DNA sequence.
Caption: The Base Excision Repair (BER) pathway for 8-OHdG.
Experimental Protocols
General Workflow for 8-OHG Quantification
The overall workflow for the quantification of 8-OHG involves sample collection, preparation, LC-MS/MS analysis, and data processing. The use of an internal standard at the beginning of the sample preparation is critical for accurate results.
Caption: General experimental workflow for 8-OHG analysis.
Protocol 1: Quantification of 8-OHG in Human Urine
This protocol describes the sample preparation and LC-MS/MS analysis of 8-OHG in human urine.
1. Materials and Reagents
-
8-Hydroxy Guanosine (analyte standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
2. Standard and Internal Standard Preparation
-
Prepare stock solutions of 8-OHG and 8-Hydroxy Guanosine-¹³C,¹⁵N₂ in methanol or water at a concentration of 1 mg/mL.
-
Prepare working solutions for the calibration curve by serially diluting the 8-OHG stock solution.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL).
3. Sample Preparation
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove any particulate matter.
-
Take 1 mL of the supernatant and add a known amount of the 8-Hydroxy Guanosine-¹³C,¹⁵N₂ internal standard working solution (e.g., 50 µL of 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Option A: Dilute and Shoot
-
Option B: Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
A gradient elution is typically used to separate the analyte from matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-OHG: The specific transition will need to be optimized, but a common fragmentation is the loss of the ribose sugar.
-
8-Hydroxy Guanosine-¹³C,¹⁵N₂: The transition will be shifted by the mass of the isotopes. For example, if the parent ion of 8-OHG is m/z 300, the parent ion for the internal standard will be m/z 303. The daughter ions will also be shifted accordingly.
-
-
Protocol 2: Quantification of 8-OHG in Tissue
This protocol outlines the extraction and analysis of 8-OHG from tissue samples.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater or sonicator)
-
DNA/RNA extraction and hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase)
2. Sample Preparation
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg).
-
Add ice-cold PBS and homogenize the tissue.
-
DNA/RNA Extraction: Perform DNA and/or RNA extraction using a commercial kit or standard phenol-chloroform extraction methods.
-
Enzymatic Hydrolysis:
-
To the extracted nucleic acids, add a known amount of the 8-Hydroxy Guanosine-¹³C,¹⁵N₂ internal standard.
-
Add nuclease P1 and incubate to digest the nucleic acids into individual nucleosides.
-
Add alkaline phosphatase to dephosphorylate the nucleosides.[10]
-
-
Protein Precipitation:
-
Add cold acetonitrile to the digest to precipitate proteins and enzymes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
The LC-MS/MS conditions will be similar to those described in Protocol 1. Optimization of the gradient and MRM transitions may be necessary based on the specific tissue matrix.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of 8-OHdG (a closely related and frequently measured biomarker) in biological samples. These values can serve as a reference for expected concentration ranges.
Table 1: LC-MS/MS Method Performance for 8-OHdG Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.019 ng/mL | [4] |
| Limit of Quantification (LOQ) | 0.062 ng/mL | [4] |
| Linearity (R²) | ≥ 0.998 | [4] |
| Intra-day Precision (%RSD) | < 10% | [7] |
| Inter-day Precision (%RSD) | < 10% | [7] |
Table 2: Representative Concentrations of 8-OHdG in Human Urine
| Population | Mean 8-OHdG Concentration (ng/g creatinine) | Reference |
| Non-smokers | 7.46 ± 7.77 | [11] |
| Smokers | 24.08 ± 8.38 | [11] |
Table 3: Representative Concentrations of 8-OHdG in Human and Animal Tissues
| Sample Type | Concentration | Reference |
| Human Placenta | Median: 1.3 ng/g of tissue | [3] |
| Rat Liver (Control) | 93.43 ± 8.7 ng/L | [12] |
| Rat Liver (Lead Acetate treated) | 406.57 ± 63.07 ng/L | [12] |
Conclusion
The use of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ as an internal standard is crucial for the accurate and precise quantification of 8-OHG in biological matrices by LC-MS/MS. The detailed protocols and reference data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to reliably measure this important biomarker of oxidative stress. Adherence to these protocols, with appropriate validation for specific laboratory conditions, will ensure high-quality data for studies investigating the role of oxidative damage in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. akjournals.com [akjournals.com]
- 6. An 8-oxo-guanine repair pathway coordinated by MUTYH glycosylase and DNA polymerase λ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Application Notes: GC-MS Analysis of Oxidative DNA Damage Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, can lead to significant cellular damage.[1][2] One of the most critical targets of ROS is DNA, resulting in a variety of lesions, including oxidized bases, DNA strand breaks, and DNA-protein crosslinks.[3] These modifications, if left unrepaired, can lead to mutagenesis, genomic instability, and are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4]
Consequently, the accurate measurement of oxidative DNA damage is crucial for understanding disease mechanisms, assessing the impact of environmental toxins, and evaluating the efficacy of therapeutic interventions. Among the numerous lesions, 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-OHdG), or its corresponding base 8-oxoguanine (8-oxoGua), is one of the most abundant and widely studied markers of oxidative DNA damage.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive analytical technique for the identification and quantification of these DNA damage markers.[5][6] Its key advantages include the ability to measure a wide variety of chemical changes to all four DNA bases simultaneously and high sensitivity, capable of detecting approximately one modification per 10^6 DNA bases.[6][7] However, the technique requires a critical derivatization step to make the non-volatile DNA bases amenable to gas chromatography.[8] This step presents a significant challenge, as it can induce "artifactual" oxidation of undamaged bases, potentially leading to an overestimation of damage levels.[7][9][10]
These application notes provide detailed protocols optimized to minimize such artifacts and ensure the accurate and reliable quantification of oxidative DNA damage markers by GC-MS.
Data Presentation: Quantitative Analysis of 8-oxoguanine
The following table summarizes representative quantitative data for 8-oxoguanine (8-oxoGua) in calf thymus DNA, illustrating the critical impact of derivatization conditions on the final measured values. The data highlights the necessity of optimized protocols to prevent artificial oxidation.
| Sample | Derivatization Conditions | Measured 8-oxoGua (pmol/mg DNA) | Reference |
| Calf Thymus DNA | 90°C, 60 min, under Nitrogen | 210 | [11] |
| Calf Thymus DNA | 130°C, 30 min, with pre-purification | 45–53 | [11] |
| Calf Thymus DNA | 140°C, 30 min, under Argon | 336 | [11] |
| Calf Thymus DNA | 23°C, with Ethanethiol (B150549), Air Removed | Comparable to HPLC-EC | [9][11] |
Note: Lower values, especially those comparable to HPLC with electrochemical detection (HPLC-EC), are generally considered more accurate as they reflect a reduction in artifactual oxidation during sample processing.[7][11]
Experimental Workflow & Biological Context
The overall experimental process for analyzing oxidative DNA damage markers via GC-MS involves several key stages, from sample preparation to data interpretation.
Caption: A typical workflow for the GC-MS analysis of oxidative DNA damage markers.
Oxidative damage to DNA triggers cellular repair mechanisms, primarily the Base Excision Repair (BER) pathway, which removes damaged bases and restores the DNA sequence.[3][12]
Caption: The Base Excision Repair (BER) pathway for oxidized DNA bases.
Detailed Experimental Protocols
Protocol 1: DNA Isolation from Biological Samples
This protocol is a general guideline for isolating DNA from cell culture or tissue samples, based on proteinase K digestion and column-based purification.[13]
Materials:
-
Lysis Buffer (e.g., containing SDS and EDTA)
-
Proteinase K
-
RNase A
-
DNA purification columns and buffers (e.g., Qiagen DNeasy)
-
Isopropanol
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Sample Lysis: Homogenize tissue or pellet cells and resuspend in Lysis Buffer. Add Proteinase K and incubate at 56°C for 1-3 hours or until lysate is clear.
-
RNA Removal: Add RNase A to the lysate and incubate at room temperature for 10-15 minutes.
-
DNA Binding: Add binding buffer (containing a high concentration of chaotropic salts) to the lysate and mix. Apply the mixture to a DNA purification spin column.
-
Column Washing: Centrifuge the column and discard the flow-through. Wash the column sequentially with the provided wash buffers to remove proteins and other impurities.
-
DNA Elution: Place the column in a clean collection tube. Add nuclease-free water or elution buffer directly to the column membrane and incubate for 5 minutes. Centrifuge to elute the purified DNA.
-
Quantification and Purity Check: Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer. A ratio of ~1.8 is indicative of pure DNA.
-
Storage: Store the purified DNA at -20°C or -80°C for long-term stability.
Protocol 2: Acid Hydrolysis and Derivatization
This protocol is optimized to release DNA bases and derivatize them for GC-MS analysis while minimizing artifactual oxidation.[6][9][11]
Materials:
-
Formic Acid (or Trifluoroacetic Acid - TFA)
-
Evacuated hydrolysis tubes
-
Freeze-dryer or SpeedVac
-
Derivatizing Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Ethanethiol
-
Acetonitrile or Pyridine (GC-grade)
-
Nitrogen gas source
Procedure:
-
Hydrolysis:
-
Place 50-100 µg of purified, lyophilized DNA into a hydrolysis tube.
-
Add 500 µL of formic acid.
-
Seal the tube under vacuum.
-
Heat at 140°C for 45 minutes to hydrolyze the DNA into its constituent bases.[11]
-
Cool the sample and then freeze-dry to completely remove the acid.
-
-
Derivatization (Crucial Step):
-
To the dried hydrolysate, add the derivatization mixture: 40 µL of BSTFA (+1% TMCS) and 10 µL of acetonitrile.
-
To prevent artifactual oxidation, add 5 µL of ethanethiol. [9][11]
-
Thoroughly purge the vial with dry nitrogen gas to remove all air.[10][14]
-
Seal the vial tightly.
-
Incubate at room temperature (23°C) for 1-2 hours. [9][10] Note: Avoid high-temperature derivatization, which is a major source of artifactual oxidation of guanine (B1146940) to 8-oxoGua.[10][14]
-
Protocol 3: GC-MS Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Injector: Operate in splitless mode at 250°C.[15]
-
Column: A non-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.[15]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic m/z ions for the trimethylsilyl (B98337) (TMS) derivatives of each target DNA base and the corresponding internal standards. For example, monitor characteristic ions for TMS-derivatized guanine and 8-oxoguanine.
-
Data Analysis:
-
Identify peaks based on retention time and the presence of characteristic ions.
-
Quantify the amount of each oxidative damage marker by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard, which is added prior to derivatization to account for sample loss and derivatization efficiency.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. scioninstruments.com [scioninstruments.com]
- 6. The measurement of oxidative damage to DNA by HPLC and GC/MS techniques [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products. | Semantic Scholar [semanticscholar.org]
- 15. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for 8-Hydroxyguanosine (8-OHG) Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyguanosine (B14389) (8-OHG), and its deoxynucleoside counterpart 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as sensitive and reliable biomarkers of oxidative stress and DNA/RNA damage.[1] The quantification of these markers in urine provides a non-invasive method to assess systemic oxidative stress, which is implicated in the pathogenesis of various diseases including cancer, diabetes, and neurodegenerative disorders, as well as in the aging process.[1][2] Accurate and reproducible measurement of urinary 8-OHG/8-OHdG is crucial for clinical and research applications. The choice of sample preparation method is a critical step that significantly impacts the reliability of the analytical results.
This document provides detailed application notes and protocols for the preparation of urine samples for the analysis of 8-hydroxyguanosine. The methods covered include Solid-Phase Extraction (SPE), a lyophilization-based protocol, direct injection with sample dilution, and the use of commercial ELISA kits.
Sample Collection and Storage
For optimal results, it is recommended to collect first morning void or 24-hour urine samples. To minimize artificial oxidation, samples should be collected in sterile containers and immediately placed on ice. Long-term storage should be at -20°C or lower until analysis.[3] Prior to processing, urine samples should be thawed to room temperature and centrifuged to remove particulate matter.[3]
Sample Preparation Methodologies
The selection of a sample preparation method depends on the analytical technique employed (e.g., LC-MS/MS, HPLC-ECD, ELISA), the desired level of sensitivity, and laboratory throughput.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the purification and concentration of 8-OHdG from complex matrices like urine.[4] This method effectively removes interfering substances, thereby enhancing the accuracy and sensitivity of subsequent analyses. A common approach involves a two-step SPE using C18 and strong cation-exchange (SCX) columns.[5]
Experimental Protocol:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 8,000 rpm for 10 minutes.[5]
-
Mix 0.7 mL of the supernatant with 0.7 mL of 80 mM phosphate (B84403) buffer (pH 7.0) containing 4 mM EDTA and 2.8 mL of deionized water.[5]
-
-
C18 Column SPE:
-
Condition a C18 SPE column (500 mg) with 3 mL of ethanol (B145695) followed by 3 mL of deionized water.[5]
-
Apply 2.0 mL of the pre-treated urine mixture to the conditioned column.[5]
-
Wash the column with 5.0 mL of 35 mM phosphate buffer (pH 7.0) containing 50% (w/v) acetonitrile (B52724) and 30 µM EDTA.[5]
-
Wash the column again with 0.85 mL of a buffer solution composed of 35 mM phosphate buffer (pH 7.0), 5% (w/v) acetonitrile, and 30 µM EDTA.[5]
-
Elute the 8-OHdG with 0.8 mL of the same buffer solution.[5]
-
-
SCX Column SPE (Optional, for further purification):
-
The eluate from the C18 column can be further purified using an SCX column for enhanced cleanup.
-
Workflow for Solid-Phase Extraction
Caption: Workflow of Solid-Phase Extraction for 8-OHG analysis.
Lyophilization-Based Method
This method is suitable for sensitive analysis by LC-MS/MS and avoids the need for pre-cleaning by solid-phase extraction.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Add an internal standard (e.g., 15N5-8-OHdG) to the urine sample.
-
Freeze the samples at -80°C.
-
Lyophilize the frozen samples until dry.
-
Reconstitute the dried residue in a suitable solvent (e.g., 0.1% formic acid).[7]
-
Vortex and centrifuge the reconstituted sample.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Workflow for Lyophilization-Based Method
Caption: Workflow of Lyophilization-Based Sample Preparation.
Direct Injection with Dilution/Precipitation
For high-throughput analysis, a simple dilution or precipitation step followed by direct injection into an LC-MS/MS system can be employed.[8][9][10] This method is rapid but may be more susceptible to matrix effects.
Experimental Protocol:
-
Sample Preparation:
Workflow for Direct Injection Method
Caption: Workflow for Direct Injection with Dilution/Precipitation.
Enzyme-Linked Immunosorbent Assay (ELISA) Kits
Commercial ELISA kits offer a convenient and high-throughput method for the quantification of 8-OHdG in urine.[1][11] These kits typically require minimal sample preparation.
Experimental Protocol (General):
-
Sample Preparation:
-
Centrifuge fresh urine samples at 2,000 x g for 10 minutes or filter through a 0.2 µm filter.[2]
-
Dilute urine samples as per the kit's instructions (e.g., 1:20 v/v) in the provided sample diluent.[2]
-
Follow the specific protocol outlined in the ELISA kit manual for adding samples, standards, and reagents to the microtiter plate, incubation, washing, and signal detection.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation and analysis methods for urinary 8-OHdG.
Table 1: Performance Characteristics of LC-MS/MS and HPLC-ECD Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | Lyophilization | 0.01 µg/L | 0.05 µg/L | 84-106% | [6][7] |
| LC-MS/MS | In-tube SPME | 8.3 pg/mL | 0.32 ng/mL | >91% | [12] |
| LC-MS/MS | Direct Injection (Automated) | - | 1 nM | 106.9% | [13] |
| HPLC-ECD | Two-step SPE (C18 & SCX) | - | - | - | [5] |
| HPLC-ECD | One-step SPE | 5.0 µg/L | - | 74.5 ± 12% | [4] |
| HPLC-DAD | Solid/Liquid Phase Microextraction | 0.85 ng/mL | 2.84 ng/mL | >92.36% | [14] |
Table 2: Performance Characteristics of ELISA Kits
| Kit/Method | Assay Range | Sensitivity | Recovery | Reference |
| Agrisera ELISA Kit | 0.94 - 60 ng/mL | 0.59 ng/mL | - | [15] |
| Abcam ELISA Kit | 0.94 - 60 ng/mL | 0.59 ng/mL | - | [2] |
| ELISA (General) | - | - | 95 - 114% | [16] |
Conclusion
The selection of an appropriate sample preparation method is paramount for the accurate and reliable quantification of 8-hydroxyguanosine in urine. Solid-phase extraction offers excellent sample cleanup, leading to high-quality data, particularly for HPLC-ECD analysis. Lyophilization followed by LC-MS/MS provides high sensitivity without the need for SPE. For high-throughput applications, direct injection with dilution or the use of commercial ELISA kits are viable options. Researchers should carefully consider the analytical instrumentation available, required sensitivity, and sample throughput when choosing a sample preparation protocol. The methods and data presented in these application notes provide a comprehensive guide for professionals in the field of oxidative stress research and drug development.
References
- 1. Urinary 8-Hydroxydeoxyguanosine (8OHDG) ELISA Assay Kit | NWLSS | Supplier [nwlifescience.com]
- 2. abcam.com [abcam.com]
- 3. Diurnal and day-to-day variation of urinary oxidative stress marker 8-hydroxy-2'-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis [mdpi.com]
- 12. Determination of the oxidative stress biomarker urinary 8-hydroxy-2'-deoxyguanosine by automated on-line in-tube solid-phase microextraction coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Automated method for the direct analysis of 8-oxo-guanosine and 8-oxo-2'-deoxyguanosine in human urine using ultraperformance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
- 15. agrisera.com [agrisera.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of RNA Oxidation using 8-Hydroxyguanosine-13C,15N2 by Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, can lead to cellular damage. RNA is particularly susceptible to oxidative damage due to its predominantly single-stranded nature and lack of protective histones. 8-hydroxyguanosine (B14389) (8-OHG) is a major product of RNA oxidation and serves as a key biomarker for assessing oxidative stress and its role in various pathologies, including neurodegenerative diseases, cancer, and aging.[1][2][3][4] Accurate quantification of 8-OHG is crucial for understanding disease mechanisms and for the development of therapeutic interventions.
This application note describes a robust and sensitive method for the quantification of 8-OHG in RNA samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard, 8-Hydroxyguanosine-13C,15N2.[1][5] The use of an isotope dilution method is essential for correcting for sample loss during preparation and for variations in ionization efficiency in the mass spectrometer, thereby ensuring high accuracy and precision.[5]
Signaling Pathway and Biomarker Formation
Oxidative stress leads to the generation of ROS, which can directly oxidize guanosine (B1672433) residues within RNA molecules to form 8-hydroxyguanosine. This modification can disrupt RNA structure and function, leading to errors in protein synthesis and other cellular dysfunctions.
Experimental Protocols
This section provides a detailed methodology for the quantification of 8-OHG in RNA samples.
Materials and Reagents
-
Internal Standard: 8-Hydroxyguanosine-13C,15N2 (commercially available from suppliers like Toronto Research Chemicals or MedChemExpress).[1][5]
-
Reagents for RNA Isolation: TRIzol reagent or equivalent, chloroform, isopropanol, 75% ethanol (B145695) (prepared with RNase-free water).
-
LC-MS Grade Solvents: Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid.[5]
-
Other Reagents: Deferoxamine mesylate (DFOM) to prevent artificial oxidation.[6]
RNA Isolation
High-quality, intact RNA is crucial for accurate analysis.
-
Sample Collection and Homogenization: Homogenize tissue samples or cell pellets in TRIzol reagent (or a similar guanidinium (B1211019) thiocyanate-phenol-chloroform-based reagent) on ice. For tissues, use a mechanical homogenizer.
-
Phase Separation: Add chloroform, vortex, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol. Incubate at -20°C for at least 1 hour.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Washing: Wash the RNA pellet with 75% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in RNase-free water. To prevent artificial oxidation, it is recommended to add an iron chelator like DFOM to the resuspension buffer.[6]
-
Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[7][8] Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Enzymatic Digestion of RNA to Nucleosides
This step releases the individual nucleosides for LC-MS/MS analysis.[9]
-
Sample Preparation: In an RNase-free microcentrifuge tube, combine 10-50 µg of total RNA with a known amount of the 8-Hydroxyguanosine-13C,15N2 internal standard.
-
Enzymatic Digestion:
-
Add Nuclease P1 (e.g., 2 units) and incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase (e.g., 2 units) and incubate at 37°C for an additional 2 hours.[6]
-
-
Protein Removal: After digestion, precipitate proteins by adding an equal volume of acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.
-
Reconstitution: Reconstitute the dried nucleosides in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., water with 0.1% formic acid).
LC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase is used to separate 8-OHG from other nucleosides.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The mass transitions for 8-OHG and the internal standard are monitored.
-
Experimental Workflow Diagram
Data Presentation
The concentration of 8-OHG is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The results are typically normalized to the total amount of guanosine in the sample.
Table 1: LC-MS/MS Parameters for 8-OHG Analysis
| Parameter | 8-Hydroxyguanosine (8-OHG) | 8-Hydroxyguanosine-13C,15N2 (Internal Standard) |
| Precursor Ion (m/z) | 299.1 | 302.1 |
| Product Ion (m/z) | 167.1 | 170.1 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Table 2: Example Quantification of 8-OHG in RNA
| Sample ID | Total RNA (µg) | 8-OHG (pg) | Guanosine (ng) | 8-OHG / 10^6 Guanosine |
| Control 1 | 20 | 5.2 | 4500 | 1.16 |
| Control 2 | 20 | 4.8 | 4350 | 1.10 |
| Treated 1 | 20 | 15.6 | 4450 | 3.51 |
| Treated 2 | 20 | 16.2 | 4550 | 3.56 |
The described UPLC-MS/MS method using a stable isotope-labeled internal standard provides a highly accurate and sensitive approach for the quantification of 8-hydroxyguanosine in RNA. This methodology is a valuable tool for researchers and drug development professionals investigating the role of RNA oxidation in disease and for evaluating the efficacy of novel therapeutic agents targeting oxidative stress. The use of 8-Hydroxyguanosine-13C,15N2 is critical for achieving reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 61.8.75.226 [61.8.75.226]
- 3. Global analysis of RNA oxidation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyguanosine as a possible RNA oxidative modification marker in urine from colorectal cancer patients: Evaluation by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics: RNA Isolation | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. biostate.ai [biostate.ai]
- 9. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Isotope Dilution Mass Spectrometry for Nucleic Acid Damage Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of nucleic acids, DNA and RNA, is under constant threat from both endogenous and exogenous sources of damage. Reactive oxygen species (ROS), deaminating agents, and products of lipid peroxidation can induce a variety of lesions that, if left unrepaired, can lead to mutations, cellular dysfunction, and the initiation or progression of numerous diseases, including cancer.[1][2] Consequently, the accurate and sensitive quantification of nucleic acid damage is crucial for understanding disease mechanisms, assessing the safety and efficacy of new therapeutics, and identifying biomarkers of exposure and disease risk.[2]
Isotope Dilution Mass Spectrometry (ID-MS) has emerged as the gold standard for the quantification of nucleic acid damage.[1][3][4] This powerful analytical technique combines the high separation efficiency of chromatography (either liquid or gas) with the specificity and sensitivity of mass spectrometry.[1][5] By using stable isotope-labeled internal standards, ID-MS allows for precise and accurate quantification, correcting for sample loss during preparation and variations in instrument response.[3][6] This approach provides unequivocal identification and quantification of a wide array of nucleic acid lesions, including modified bases and nucleosides.[1][4]
These application notes provide detailed protocols for the analysis of common forms of nucleic acid damage using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted platform for its sensitivity and specificity in analyzing nucleoside forms of damage.[3][7]
Key Applications
-
Biomarker Discovery and Validation: Quantifying specific DNA and RNA damage products can serve as biomarkers for oxidative stress, inflammation, and exposure to genotoxic agents.[7]
-
Drug Development: Assessing the genotoxic potential of new drug candidates and evaluating the efficacy of therapies aimed at mitigating nucleic acid damage.
-
Toxicology and Environmental Health: Monitoring human exposure to environmental carcinogens and understanding their mechanisms of action.[2]
-
Mechanistic Studies: Investigating the fundamental processes of DNA repair, mutagenesis, and carcinogenesis.[1][2]
Experimental Workflow Overview
The general workflow for the analysis of nucleic acid damage by isotope dilution LC-MS/MS involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of various nucleic acid damage products.[7][8]
Protocol 1: Quantification of Oxidative and Deamination DNA Damage Products by LC-MS/MS
This protocol describes the quantification of seven DNA lesions: 8-oxo-2'-deoxyguanosine (8-oxo-dG) from oxidation, and 2'-deoxyuridine (B118206) (dU), 2'-deoxyxanthosine (B1596513) (dX), and 2'-deoxyinosine (B131508) (dI) from nitrosative deamination, and etheno adducts from lipid peroxidation.[7]
Materials and Reagents:
-
DNA sample (from cells or tissues)
-
Isotope-labeled internal standards for each analyte (e.g., [¹⁵N₅]8-oxo-dG, [¹³C,¹⁵N₂]dU)
-
Nuclease P1
-
Alkaline phosphatase
-
Desferrioxamine (metal chelator)
-
Butylated hydroxytoluene (antioxidant)
-
HPLC-grade water, acetonitrile (B52724), and acetic acid
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
DNA Isolation:
-
Isolate DNA from tissue or cell samples using a method that minimizes adventitious oxidation.[7] The addition of desferrioxamine and butylated hydroxytoluene to lysis buffers is recommended to prevent artifactual formation of 8-oxo-dG.[7][8]
-
Quantify the isolated DNA using UV spectrophotometry (A260). Purity can be assessed by the A260/A280 ratio, which should be between 1.7 and 1.9.
-
-
Enzymatic Hydrolysis:
-
To a 1.5 mL microcentrifuge tube, add 100 µg of DNA.[7]
-
Dry the DNA completely under vacuum.[7]
-
Resuspend the DNA in a digestion buffer containing Nuclease P1.
-
Add the precise amount of the stable isotope-labeled internal standard mixture. The use of isotopically labeled internal standards is crucial for accurate quantification.[3][6]
-
Incubate at 37°C overnight.[9]
-
Add alkaline phosphatase and continue the incubation. This two-step enzymatic digestion hydrolyzes the DNA into individual deoxynucleosides.[9]
-
-
Sample Cleanup (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Inject the cleaned sample onto a reverse-phase C18 HPLC column.[7]
-
Separate the nucleosides using a gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).[7]
-
The HPLC system is coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[7]
-
Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each native and isotope-labeled nucleoside must be optimized for the instrument being used.[7]
-
-
Quantification:
-
Integrate the peak areas for each native analyte and its corresponding internal standard.
-
Generate a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the known concentration of the analyte.
-
Calculate the concentration of the DNA damage product in the sample based on the calibration curve. The results are typically expressed as the number of lesions per 10⁶ or 10⁸ normal nucleosides.[2][3]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for common DNA damage products measured by isotope dilution mass spectrometry.
Table 1: Representative Levels of Oxidative and Deamination DNA Damage Products
| DNA Damage Product | Biological Matrix | Typical Background Levels (lesions per 10⁶ parent nucleosides) | Reference |
| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Human Liver DNA | ~2.5 | [10] |
| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Calf Thymus DNA | 2.88 | [11] |
| 1,N⁶-etheno-2'-deoxyadenosine | Human Liver DNA | ~0.1 | [7] |
| 3,N⁴-etheno-2'-deoxycytidine | Human Liver DNA | ~0.3 | [7] |
Note: The levels of DNA damage can vary significantly depending on the tissue type, age, disease state, and exposure to genotoxic agents.
DNA Damage and Repair Signaling
The presence of DNA damage triggers a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. A simplified overview of a key DDR pathway initiated by double-strand breaks is presented below.
References
- 1. Measurement of oxidatively induced DNA damage and its repair, by mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isotope dilution high-performance liquid chromatography-electrospray tandem mass spectrometry assay for the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Biological Fluids Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-OHG) is a critical biomarker for measuring oxidative stress and DNA damage.[1] It is formed when reactive oxygen species (ROS) oxidize the guanine (B1146940) base in DNA.[1][2] This modified nucleoside is excised from the DNA by repair mechanisms and subsequently excreted in biological fluids such as urine, making it a valuable non-invasive marker for assessing the extent of oxidative damage in various pathological conditions including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3] Accurate quantification of 8-OHdG is crucial for understanding disease mechanisms and for the development of novel therapeutics. The use of stable isotope-labeled internal standards is the gold standard for precise and accurate quantification of 8-OHdG, as it corrects for sample matrix effects and variations during sample preparation and analysis.[4][5]
This document provides detailed application notes and protocols for the quantification of 8-OHdG in various biological fluids using labeled standards, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Analytical Methodologies
The quantification of 8-OHdG can be achieved through various methods, with LC-MS/MS being the preferred method for its high sensitivity and specificity, especially when coupled with the use of stable isotope-labeled internal standards.[6][7] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
-
LC-MS/MS: This technique offers high precision and accuracy by separating 8-OHdG from other sample components followed by mass-based detection. The use of a stable isotope-labeled internal standard, such as [¹⁵N₅]-8-OHdG, which co-elutes with the analyte, allows for reliable correction of matrix effects and procedural losses.[5][6][7]
-
GC-MS: This method requires derivatization of the sample to make 8-OHdG volatile for gas chromatography. Isotope dilution with labeled standards like [¹⁸O]8OHdG can be used for quantification.[8] However, the derivatization step can sometimes lead to artifactual oxidation of guanine, potentially overestimating 8-OHdG levels.[10]
-
ELISA: This is a high-throughput method based on antigen-antibody recognition.[9][11] While convenient, ELISA kits may have cross-reactivity issues and can be affected by high-molecular-weight substances in the sample, necessitating sample pretreatment like ultrafiltration for plasma and serum.[12]
Experimental Protocols
Protocol 1: Quantification of 8-OHdG in Urine by LC-MS/MS
This protocol describes the quantification of 8-OHdG in human urine using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
8-OHdG analytical standard
-
[¹⁵N₅]-8-OHdG (internal standard)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 2,000 x g for 10 minutes to remove any particulate matter.[9]
-
Take a 1 mL aliquot of the supernatant.
-
Add the [¹⁵N₅]-8-OHdG internal standard to a final concentration of 10 ng/mL.
-
For cleaner samples, a simple dilution with mobile phase may be sufficient. A 1:20 dilution with the initial mobile phase is a good starting point.[9]
-
For more complex matrices, perform solid-phase extraction (SPE) for sample cleanup.[8]
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution is typically used, for example:
-
Mobile Phase A: 1 mM ammonium fluoride in water
-
Mobile Phase B: Acetonitrile[13]
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
MRM Transitions: Monitor the following transitions:
-
8-OHdG: Precursor ion (m/z) -> Product ion (m/z)
-
[¹⁵N₅]-8-OHdG: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and adducts formed)
-
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of 8-OHdG to [¹⁵N₅]-8-OHdG against the concentration of the 8-OHdG standards.
-
Quantify the concentration of 8-OHdG in the urine samples using the calibration curve.
-
Normalize the urinary 8-OHdG concentration to creatinine (B1669602) levels to account for variations in urine dilution.
Protocol 2: Quantification of 8-OHdG in Plasma/Serum by LC-MS/MS
This protocol details the measurement of 8-OHdG in plasma or serum, which requires a protein removal step.
1. Materials and Reagents:
-
Same as Protocol 1
-
Ultrafiltration devices (e.g., with a 10 kDa molecular weight cut-off)[12]
2. Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Add the [¹⁵N₅]-8-OHdG internal standard to a 300 µL aliquot of the sample.
-
Transfer the sample to an ultrafiltration device.[12]
-
Centrifuge at 10,000 x g for 50 minutes at a temperature below 20°C.[12]
-
Collect the filtrate, which is now deproteinized and ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures as described in Protocol 1.
Protocol 3: Quantification of 8-OHdG in Tissue or Cells by LC-MS/MS
This protocol involves the extraction and hydrolysis of DNA from tissue or cells prior to analysis.
1. Materials and Reagents:
-
Same as Protocol 1
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
Sodium acetate (B1210297) buffer
-
Tris-HCl buffer
2. Sample Preparation:
-
Homogenize tissue samples or lyse cells to prepare for DNA extraction.
-
Extract DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using UV absorbance at 260 nm.
-
Enzymatic Hydrolysis:
-
The resulting solution contains the nucleosides and is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures as described in Protocol 1. The results are typically expressed as the number of 8-OHdG lesions per 10⁶ deoxyguanosine.
Data Presentation
The following tables summarize typical quantitative data for 8-OHdG in various biological fluids. These values can vary based on the analytical method, population, and individual health status.
Table 1: Reference Ranges of 8-OHdG in Healthy Adults
| Biological Fluid | Analytical Method | Reported Concentration Range | Citation |
| Urine | LC-MS/MS | 0-5.2 ng/mg creatinine | [1] |
| Urine | ELISA | 29.6 - 43.9 ng/mg creatinine | [3] |
| Plasma | LC-MS | 4-21 pg/mL | [15] |
| Serum | HPLC-ECD | 0-70 pg/mL (mean 25.5 ± 13.8 pg/mL) | [16] |
| Leukocyte DNA | LC-MS/MS | ~26 lesions per 10⁶ deoxynucleosides | [17] |
Table 2: Comparison of Analytical Methods for 8-OHdG Quantification
| Method | Labeled Standard Example | Advantages | Disadvantages |
| LC-MS/MS | [¹⁵N₅]-8-OHdG | High sensitivity and specificity, accurate quantification with internal standards. | Higher instrument cost and complexity. |
| GC-MS | [¹⁸O]8OHdG | High sensitivity. | Requires derivatization, potential for artificial oxidation.[10] |
| ELISA | N/A | High throughput, lower cost. | Potential for cross-reactivity, matrix interference.[12] |
Visualizations
Signaling Pathway of Oxidative DNA Damage and Repair
Caption: Oxidative stress pathway leading to the formation and excretion of 8-OHdG.
Experimental Workflow for 8-OHdG Quantification by LC-MS/MS
References
- 1. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 2. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 3. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agrisera.com [agrisera.com]
- 10. Determination of 8-oxoguanine in DNA by gas chromatography--mass spectrometry and HPLC--electrochemical detection: overestimation of the background level of the oxidized base by the gas chromatography--mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-OHdG Competitive ELISA Kit (EEL004) - Invitrogen [thermofisher.com]
- 12. Detection of 8-OHdG in serum/plasma samples: JaICA Oxidative stress markers [jaica.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. nwlifescience.com [nwlifescience.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Measurement of Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] The quantification of oxidative stress biomarkers is therefore critical in biomedical research and drug development for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. These application notes provide a comprehensive guide to the experimental workflow for measuring key oxidative stress biomarkers, including detailed protocols and data presentation formats.
Key Biomarkers of Oxidative Stress
The following table summarizes the primary biomarkers of oxidative stress and the common methods for their measurement.
| Biomarker Category | Specific Biomarker | Common Measurement Techniques | Sample Type |
| Reactive Oxygen Species (ROS) | Superoxide (B77818) (O₂⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radical (•OH) | Fluorescent Probes (e.g., DCFDA/H2DCFDA, MitoSOX), Chemiluminescence Probes (e.g., Luminol, Lucigenin), Electron Spin Resonance (ESR) | Cells, Tissues, Biological Fluids |
| Lipid Peroxidation | Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE) | Thiobarbituric Acid Reactive Substances (TBARS) Assay, HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), ELISA, Western Blot | Tissues, Plasma, Serum, Cell Lysates |
| Protein Oxidation | Protein Carbonyls | 2,4-Dinitrophenylhydrazine (B122626) (DNPH)-based Spectrophotometric Assay, ELISA, Western Blot | Plasma, Serum, Cell Lysates, Tissue Homogenates |
| DNA/RNA Oxidation | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | HPLC with Electrochemical Detection (HPLC-ECD), ELISA, Mass Spectrometry (MS) | Urine, Plasma, Serum, Tissues, Cells |
| Antioxidant Capacity | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | Spectrophotometric Assays, Native PAGE Gel Staining (for SOD isoforms) | Tissues, Cell Lysates, Erythrocytes |
Experimental Workflow for Oxidative Stress Analysis
A typical experimental workflow for the comprehensive analysis of oxidative stress biomarkers involves several key stages, from sample collection and preparation to data analysis and interpretation.
Caption: A generalized experimental workflow for oxidative stress biomarker analysis.
Detailed Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA Assay
This protocol describes the measurement of general ROS levels in cultured cells using the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[2]
Principle: H2DCFDA is a non-fluorescent molecule that diffuses into cells, where it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified using a fluorescence plate reader, microscope, or flow cytometer.[1][3]
Materials:
-
H2DCFDA (store at -20°C, protected from light)
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Positive control (e.g., Tert-butyl hydroperoxide - TBHP)
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment: After cell attachment, remove the culture medium and treat the cells with the test compound or vehicle control for the desired period.
-
Probe Loading:
-
Prepare a 20 µM working solution of H2DCFDA in pre-warmed HBSS immediately before use.[1]
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[1]
-
Induction of Oxidative Stress (Optional Positive Control):
-
Remove the H2DCFDA solution and wash the cells gently with warm PBS.
-
Add 100 µL of a ROS-inducing agent (e.g., 100 µM TBHP in HBSS) to the appropriate wells.[1] Include a negative control group with HBSS only.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at time zero and then kinetically every 5-10 minutes for 1-2 hours. Alternatively, a single endpoint reading can be taken after a 30-60 minute incubation.[1]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Express the results as a fold change in fluorescence intensity relative to the control group.
Measurement of Lipid Peroxidation: TBARS Assay for Malondialdehyde (MDA)
This protocol describes the quantification of MDA, an end-product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions at high temperature to form a colored adduct that can be measured spectrophotometrically at 532 nm.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard
-
Spectrophotometer or plate reader
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Centrifuge the homogenate/lysate at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration for normalization.[1]
-
-
TBARS Reaction:
-
To 100 µL of the sample supernatant, add 500 µL of the TBA reagent (containing TBA, TCA, and HCl).
-
Prepare a standard curve using the MDA standard.
-
Incubate all tubes at 95°C for 60 minutes.
-
Cool the tubes on ice for 10 minutes.
-
-
Measurement:
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Read the absorbance at 532 nm.[1]
-
-
Quantification:
-
Calculate the MDA concentration in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the sample.
-
Measurement of Protein Oxidation: Protein Carbonyl Assay
This protocol details the measurement of protein carbonyl groups, a common marker of protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH).[4][5]
Principle: DNPH reacts with protein carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product. The amount of DNP-hydrazone can be quantified spectrophotometrically at approximately 375 nm.[6][7]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Guanidine hydrochloride
-
Ethanol/Ethyl acetate (B1210297) (1:1)
-
Spectrophotometer or plate reader
Protocol:
-
Sample Preparation: Prepare protein samples (e.g., plasma, serum, cell lysates) at a concentration of 1-10 mg/mL.
-
Derivatization:
-
To 250 µL of the protein sample, add 1.0 mL of the DNPH solution.
-
For each sample, prepare a blank by adding 1.0 mL of the DNPH diluent (without DNPH) to another 250 µL of the same protein sample.
-
Incubate all tubes for 45 minutes at room temperature in the dark with occasional mixing.[6]
-
-
Protein Precipitation:
-
Add 1.25 mL of 1X TCA solution to each tube and place on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.[6]
-
-
Washing:
-
Discard the supernatant and wash the protein pellet 5 times with 1 mL of ethanol/ethyl acetate (1:1, v/v). Vortex thoroughly during each wash and centrifuge to re-pellet the protein.
-
-
Solubilization:
-
After the final wash, resuspend the protein pellet in 250 µL of Protein Solubilization Solution (e.g., 6M Guanidine Hydrochloride).
-
-
Measurement:
-
Transfer the solubilized protein to a cuvette or a 96-well plate.
-
Read the absorbance at 375 nm against the sample blank.[6]
-
-
Calculation:
-
Calculate the protein carbonyl content using the molar absorption coefficient of DNP-hydrazone (22,000 M⁻¹cm⁻¹).[8]
-
Measurement of Antioxidant Enzyme Activity: Superoxide Dismutase (SOD) Assay
This protocol describes a common indirect method for measuring SOD activity.
Principle: This assay is based on the ability of SOD to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The reduction of NBT to formazan (B1609692) results in a color change that can be measured spectrophotometrically.[9]
Materials:
-
Xanthine
-
Xanthine Oxidase
-
Nitroblue tetrazolium (NBT)
-
Sample containing SOD (cell lysate, tissue homogenate)
-
Spectrophotometer or plate reader
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration.
-
Assay Reaction:
-
In a 96-well plate, add the sample, xanthine, and NBT to the appropriate wells.
-
Initiate the reaction by adding xanthine oxidase.
-
The production of formazan is monitored by measuring the increase in absorbance at 560 nm over time.[9]
-
-
Calculation:
-
SOD activity is determined by the degree of inhibition of the NBT reduction. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
Signaling Pathways in Oxidative Stress
Oxidative stress activates a complex network of signaling pathways that regulate cellular responses, including antioxidant defense, inflammation, and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Principle and steps of reactive oxygen species (ROS) detection-Industry information-He Yuan Li Ji [life-ilab.com]
- 4. researchgate.net [researchgate.net]
- 5. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. mmpc.org [mmpc.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. oatext.com [oatext.com]
Troubleshooting & Optimization
Technical Support Center: 8-Hydroxyguanosine (8-OHG) Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and accuracy of 8-Hydroxyguanosine (8-OHG) detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-Hydroxyguanosine (8-OHG) and why is it a significant biomarker?
8-Hydroxyguanosine (8-OHG), along with its deoxyribonucleoside form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a product of oxidative damage to RNA and DNA by reactive oxygen species (ROS). It is a widely recognized and stable biomarker for measuring oxidative stress and has been associated with the aging process and various pathological conditions, including cancer, diabetes, and neurodegenerative diseases.[1][2][3][4] The measurement of 8-OHG/8-OHdG levels can provide valuable insights into the extent of oxidative damage in biological systems.
Q2: What are the common methods for detecting 8-OHG and 8-OHdG?
The most common methods for the detection and quantification of 8-OHG and 8-OHdG include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput and relatively inexpensive method.[1]
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): A highly sensitive and specific method.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold standard for its high precision, sensitivity, and specificity.[1][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive and accurate technique.[1][6]
Q3: Which sample types are suitable for 8-OHG/8-OHdG analysis?
8-OHG and 8-OHdG can be measured in various biological samples, including:
Urine is often a preferred matrix for measuring free 8-OHdG due to its non-invasive collection and because free 8-OHdG is readily filtered into the urine.[4]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: Low Optical Density (OD) Readings or Weak Signal
-
Possible Cause: Problem with the 8-OHdG conjugate coating on the plate.
-
Solution: Use freshly coated plates as the 8-OHdG conjugate is not stable once coated. Aliquot and store the conjugate at -80°C and avoid multiple freeze-thaw cycles.[9]
-
-
Possible Cause: Insufficient incubation time with the substrate solution.
-
Solution: The development time for the TMB substrate can vary. Monitor the color change and use the standard curve as an indicator of when to add the stop solution. The lowest concentration standard should develop a bright blue color.[9]
-
-
Possible Cause: Reagent or procedural error.
Issue 2: High Background or High OD Readings in Blank Wells
-
Possible Cause: Inadequate washing.
-
Possible Cause: Cross-contamination of primary antibody.
Issue 3: High Variability Between Replicate Wells
-
Possible Cause: Inaccurate pipetting.
-
Solution: Ensure accurate and consistent pipetting for all samples, standards, and reagents. Using a multichannel pipette can improve consistency.
-
-
Possible Cause: "Edge effect" on the plate.
-
Solution: To minimize this, ensure the plate is properly sealed during incubations to prevent evaporation. Some researchers avoid using the outer wells of the plate.
-
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Interaction with acidic silanol (B1196071) groups on the column.
-
Solution: Use a high-purity silica (B1680970) column ("Type-B").[12] Adjust the mobile phase pH or use a suitable buffer to minimize silanol interactions.[12]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[12]
-
-
Possible Cause: Sample solvent is too strong.
-
Solution: Dilute the sample in a weaker solvent, such as water or buffer, before injection.[13]
-
Issue 2: Fluctuating or Drifting Retention Times
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
-
-
Possible Cause: Column temperature variations.
-
Solution: Use a column oven to maintain a stable temperature.[14]
-
-
Possible Cause: Column degradation.
-
Solution: Loss of bonded stationary phase can lead to reduced retention.[15] Replace the column if it has exceeded its lifetime.
-
Issue 3: Loss of Sensitivity or Decreased Peak Response
-
Possible Cause: Contamination of the electrochemical detector (ECD) cell.
-
Solution: Perform a "clean cell" procedure as recommended by the manufacturer.[14] Ensure proper sample preparation to remove interfering substances.
-
-
Possible Cause: Issues with the HPLC system.
-
Possible Cause: Degradation of the analyte.
-
Solution: Ensure proper storage of samples and standards to prevent degradation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization.
-
Possible Cause: Matrix effects (ion suppression or enhancement).
-
Possible Cause: Inefficient fragmentation.
-
Solution: Optimize the collision energy for each analyte to achieve the best fragmentation pattern and signal intensity.[17]
-
Data Presentation: Comparison of Detection Methods
| Feature | ELISA | HPLC-ECD | LC-MS/MS |
| Principle | Competitive Immunoassay | Chromatographic separation followed by electrochemical detection | Chromatographic separation followed by mass-based detection |
| Sensitivity | Good (pg/mL to ng/mL range)[2][3] | High (pg/mL to sub-pg/mL range)[19] | Very High (pg/mL to fg/mL range)[20] |
| Specificity | Can have cross-reactivity with similar structures[4] | High | Very High |
| Throughput | High (96-well plate format) | Low to Medium | Medium |
| Cost | Low | Medium | High |
| Expertise Required | Low | Medium | High |
Experimental Protocols
Sample Preparation for Urine Analysis (General Protocol)
-
Collection: Collect urine samples in sterile containers.
-
Centrifugation: Centrifuge fresh samples at approximately 2,000-3,000 x g for 10 minutes to remove any precipitates.[8][10]
-
Filtration (Optional): For some assays, filtering the supernatant through a 0.2 µm or 0.45 µm filter may be necessary.[8][10]
-
Storage: Store samples at -80°C for long-term stability.[9]
-
Dilution: Prior to analysis, dilute urine samples with the appropriate assay diluent. A starting dilution of 1:20 is often recommended for ELISA.[10]
DNA Extraction and Digestion for 8-OHdG Analysis
-
DNA Extraction: Extract DNA from cell or tissue samples using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Enzymatic Digestion:
-
Purification: The resulting nucleoside mixture can be used directly for analysis or may require further purification, for example, by solid-phase extraction (SPE), to remove enzymes and other interfering substances.
Visualizations
Caption: General experimental workflow for 8-OHG/8-OHdG detection.
Caption: Troubleshooting logic for low sensitivity in 8-OHG detection.
References
- 1. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. 8-OHG RNA Damage ELISA [cellbiolabs.com]
- 4. DNA Damage (8-OHdG) ELISA Kit - 2BScientific [2bscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. FAQ: DNA Damage ELISA Kit (8-OHdG) | Cell Biolabs [cellbiolabs.com]
- 10. agrisera.com [agrisera.com]
- 11. Genox USA/ Technical tips for 8-OHdG ELISA: Genox/ Oxidative stress markers [genox.com]
- 12. hplc.eu [hplc.eu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS Analysis of Nucleoside Adducts
Welcome, researchers and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of nucleoside adducts.
I. Sample Preparation Pitfalls
Q1: Why is the recovery of my nucleoside adducts low after DNA hydrolysis and extraction?
A: Low recovery is a frequent issue stemming from several factors in the sample preparation workflow. Incomplete enzymatic digestion, degradation of adducts, and losses during solid-phase extraction (SPE) are common culprits.
Troubleshooting Steps:
-
Enzymatic Hydrolysis: Ensure the complete digestion of DNA into nucleosides. The use of a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase, is often necessary.[1] Be aware that some adducts may be resistant to enzymatic cleavage.
-
Adduct Stability: Certain nucleoside adducts are unstable and can degrade during sample processing. For instance, adducts formed by reactive oxygen species can be prone to artifact formation, necessitating the addition of antioxidants during DNA isolation.[2]
-
Solid-Phase Extraction (SPE) Optimization: SPE is critical for cleaning up the sample and enriching the adducts.[3] However, the choice of sorbent and elution solvent is crucial to prevent the loss of hydrophilic adducts. It's essential to optimize the SPE protocol for your specific adducts of interest.
II. Chromatographic Complications
Q2: I'm observing poor peak shapes, such as tailing and broadening, for my nucleoside adducts. What could be the cause?
A: Poor peak shape in LC-MS analysis of nucleoside adducts can be attributed to several factors, including interactions with metallic surfaces and issues with the mobile phase.
Troubleshooting Steps:
-
Column Choice: For polar and charged analytes like nucleoside adducts, interactions with metallic surfaces in the LC system can lead to peak tailing.[4] Consider using columns with bio-inert hardware.
-
Mobile Phase Additives: The addition of acids like formic or acetic acid to the mobile phase can help to protonate basic compounds and improve peak shape.[5] Conversely, for acidic adducts, a basic mobile phase additive may be beneficial.
-
Gradient Optimization: A shallow gradient elution can improve the separation of closely eluting isomers and reduce peak broadening.
Q3: How can I resolve isomeric nucleoside adducts that are co-eluting?
A: The separation of isomeric adducts is a significant challenge in LC-MS analysis as they often have very similar physicochemical properties.[1][6]
Troubleshooting Steps:
-
High-Resolution Chromatography: Employing ultra-high-performance liquid chromatography (UHPLC) systems with sub-2-µm particle columns can provide the necessary resolution to separate isomers.
-
Column Chemistry: Experiment with different stationary phase chemistries. While C18 is common, other phases like phenyl-hexyl or pentafluorophenyl (PFP) may offer different selectivities for isomeric compounds.
-
Mobile Phase Optimization: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter the retention and selectivity between isomers.
III. Mass Spectrometry and Detection Issues
Q4: My signal intensity is low, and I'm struggling with high background noise. How can I improve sensitivity?
A: Low sensitivity is a major hurdle, especially when dealing with low-abundance adducts in complex biological matrices.[7][8] Ion suppression and suboptimal MS parameters are common causes.
Troubleshooting Steps:
-
Ion Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of your target adducts.
-
Matrix Effect Mitigation: Ion suppression, where co-eluting matrix components interfere with the ionization of the analyte, is a significant problem.[9] Enhance sample cleanup using techniques like SPE or use a diversion valve to direct the unretained matrix components to waste.
-
Scheduled Selected Reaction Monitoring (SRM): For targeted analysis, using a scheduled SRM method can increase sensitivity and allow for the quantification of more adducts in a single run.[1]
Q5: I am observing unexpected ions in my mass spectra, such as sodium or potassium adducts. What are these, and how can I minimize them?
A: The formation of adduct ions, such as [M+Na]+ and [M+K]+, is a common phenomenon in ESI-MS.[10] These adducts can complicate data interpretation and reduce the intensity of the desired protonated molecule [M+H]+, thereby decreasing sensitivity.[4][11]
Troubleshooting Steps:
-
High-Purity Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize the presence of alkali metal salts.
-
System Cleaning: Regularly clean the LC system and ion source to remove salt buildup.[11]
-
Mobile Phase Additives: The addition of a small amount of a volatile ammonium (B1175870) salt, like ammonium formate (B1220265) or acetate, can sometimes help to promote the formation of the protonated molecule over salt adducts.
IV. Data Analysis and Interpretation
Q6: I am having difficulty confidently identifying unknown nucleoside adducts in my samples. What strategies can I use?
A: The identification of unknown adducts is a key challenge in adductomics.[9][12] A combination of high-resolution mass spectrometry and specific fragmentation patterns is typically required.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, like Orbitrap or TOF analyzers, provide accurate mass measurements, which can be used to determine the elemental composition of the adduct.[8][9]
-
Tandem Mass Spectrometry (MS/MS): Most nucleoside adducts exhibit a characteristic neutral loss of the deoxyribose moiety (116 Da) upon collision-induced dissociation (CID).[3][13] This neutral loss can be used as a specific marker for screening for putative adducts.
-
MSn Fragmentation: For further structural elucidation, performing MSn experiments on the aglycone fragment ion can provide valuable structural information.[1]
Experimental Protocols and Data
General Workflow for Nucleoside Adduct Analysis
A typical workflow for the analysis of nucleoside adducts involves several key steps, each with its own set of potential challenges.
Troubleshooting Logic for Low Signal Intensity
When encountering low signal intensity, a systematic approach to troubleshooting is essential. The following diagram outlines a logical progression of steps to identify and resolve the issue.
Quantitative Data Summary
The following table summarizes hypothetical data on the impact of different DNA hydrolysis methods on the recovery of a specific nucleoside adduct, illustrating the importance of optimizing this step.
| Hydrolysis Method | Enzyme Cocktail | Incubation Time (hr) | Recovery (%) | RSD (%) |
| Method A | Nuclease P1 | 2 | 65.2 | 8.5 |
| Method B | Nuclease P1 + Alkaline Phosphatase | 2 | 88.9 | 4.2 |
| Method C | Nuclease P1 + Alkaline Phosphatase | 4 | 92.5 | 3.1 |
Table 1. Comparison of DNA Hydrolysis Methods for Nucleoside Adduct Recovery. This table shows that a combination of enzymes and a longer incubation time can significantly improve the recovery and reproducibility of nucleoside adduct analysis.
References
- 1. escholarship.org [escholarship.org]
- 2. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics | MDPI [mdpi.com]
- 3. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 7. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleic Acid Adductomics – the Next Generation of Adductomics towards Assessing Environmental Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. Methods and Challenges for Computational Data Analysis for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
minimizing artificial oxidation during sample prep for 8-OHG
Welcome to the technical support center for the analysis of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker for oxidative DNA damage. Accurate measurement of 8-OHdG is critical, but is often compromised by artificial oxidation of deoxyguanosine (dG) during sample preparation. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you minimize these artifacts and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is artificial oxidation in the context of 8-OHdG analysis?
A1: Artificial oxidation is the non-biological conversion of dG to 8-OHdG during the sample handling and preparation process, including DNA extraction, hydrolysis, and purification.[1][2][3][4] This spurious oxidation can lead to a significant overestimation of the true endogenous levels of oxidative DNA damage in a sample.[2][3]
Q2: Why is it critical to minimize artificial 8-OHdG formation?
Q3: What are the primary causes of artificial oxidation during sample prep?
A3: Several factors during sample workup can introduce oxidative damage:
-
Metal Ion Contamination: Free transition metals, particularly iron and copper, can catalyze the formation of reactive oxygen species (ROS) via Fenton and Haber-Weiss reactions, which then oxidize guanine.[2][8][9]
-
Harsh Chemical Reagents: Phenol-based DNA extraction methods have been identified as a potential source of pro-oxidant activity that can artificially increase 8-OHdG levels.[1][7]
-
Physical Stress: Procedures such as sample drying under vacuum, prolonged incubation times, and excessive air exposure can promote oxidation.[1][7]
-
High Temperatures: Elevated temperatures during DNA isolation and hydrolysis can increase the rate of oxidative reactions.
Q4: What are the key strategies to prevent artificial oxidation?
A4: A multi-faceted approach is recommended:
-
Use of Metal Chelators: Adding a strong iron chelator like deferoxamine (B1203445) (DFO or DFOM) to all buffers is a crucial step to sequester catalytic metal ions.[1][2][10]
-
Inclusion of Antioxidants: Incorporating antioxidants or free radical scavengers such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or 8-hydroxyquinoline (B1678124) can prevent spurious oxidation.[1][11][12]
-
Optimized DNA Extraction: Employing methods that avoid harsh reagents is preferable. Protocols using chaotropic agents like guanidine (B92328) thiocyanate (B1210189) (e.g., DNAzol) have been shown to yield lower basal 8-OHdG levels compared to phenol-based methods.[2][10]
-
Controlled Environment: Performing procedures on ice or at 4°C, minimizing exposure to air, and using purified, metal-free (e.g., Chelex-treated) water and reagents are essential.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High or variable basal 8-OHdG levels in control samples. | 1. Metal Contamination: Trace amounts of iron or other transition metals in buffers or on labware.[2] 2. Reagent-Induced Oxidation: Use of phenol-based extraction methods.[1][7] 3. Suboptimal Sample Handling: Prolonged processing times or exposure to high temperatures. | 1. Add a metal chelator (e.g., 0.1 mM deferoxamine) to all extraction, storage, and hydrolysis solutions. [1][2] Use Chelex-treated, high-purity water for all buffers. 2. Switch to a non-phenol extraction method, such as a DNAzol-based or sodium iodide (NaI) protocol.[1][2] 3. Keep samples on ice at all times. Minimize the duration of each step, particularly incubation and drying.[13] |
| Poor reproducibility between replicate samples. | 1. Inconsistent Exposure to Oxygen: Variable air exposure during sample homogenization or vortexing. 2. Insufficient DNA Quantity: Using very small amounts of DNA (<50 µg) can increase the relative contribution of artifactual oxidation.[1][14] | 1. Standardize all handling procedures. If possible, perform critical steps under an inert atmosphere (e.g., nitrogen). 2. Increase the starting amount of DNA to at least 80-100 µg for the hydrolysis procedure whenever feasible.[1][10][14] |
| Results from HPLC-ECD/MS do not match literature values. | 1. Systematic Artifact Formation: A consistent flaw in the sample preparation workflow is elevating all values. 2. Instrument Calibration Issues: Incorrect setup of the analytical equipment. 3. Inappropriate Hydrolysis Method: Acid hydrolysis (e.g., with formic acid) can generate artifacts if not performed carefully, though some studies find it reliable.[15] Enzymatic hydrolysis is generally preferred. | 1. Systematically review your entire protocol against a validated method, such as those recommended by ESCODD.[1][11] Introduce preventative measures like chelators and antioxidants if not already in use. 2. Validate the analytical method using certified 8-OHdG standards.[13] 3. Use an optimized enzymatic digestion protocol with enzymes like DNase I, phosphodiesterases, and alkaline phosphatase.[15] |
Quantitative Data on Method Comparison
The choice of DNA isolation method can significantly impact the measured levels of 8-OHdG. The following table summarizes a comparison between two common methods, with and without the addition of preventative agents.
| DNA Isolation Method | Additive | Measured 8-oxo-dGuo Level (lesions / 10⁷ dGuo) | Significance |
| Sodium Iodide (NaI) | None | 22.8 ± 4.4 | - |
| DNAzol | None | 17.9 ± 6.0 | DNAzol method resulted in slightly lower basal levels. |
| NaI or DNAzol | Deferoxamine (0.1 mM) | Considerably Reduced | The addition of the iron chelator significantly reduced artifact formation for both methods.[2] |
| NaI or DNAzol | TEMPO | Reduced | The addition of the radical scavenger reduced artifact formation for both methods.[2] |
| Data derived from a study on human bronchoalveolar H358 cells.[2] |
Recommended Experimental Protocol
This protocol integrates best practices to minimize artificial oxidation during the isolation and digestion of DNA for 8-OHdG analysis.
1. Reagent Preparation:
-
Prepare all aqueous buffers (e.g., PBS, lysis buffer, digestion buffer) using high-purity, Chelex-treated water to remove divalent metal ions.
-
Amend all buffers with 0.1 mM deferoxamine (DFO) from a freshly prepared stock solution.[2][10]
2. DNA Extraction (Modified DNAzol Method): [10][13]
-
Homogenization: Homogenize cell pellets (~5-10 million cells) or tissue (~15-20 mg) in 1 mL of ice-cold DNAzol reagent containing DFO. Perform homogenization gently to minimize DNA shearing.
-
Incubation: Incubate the homogenate on ice for 10-20 minutes.
-
Centrifugation: Pellet cellular debris by centrifuging at 10,000 x g for 10 min at 4°C.
-
DNA Precipitation: Carefully transfer the supernatant to a new tube. Precipitate the DNA by adding 0.5 mL of 100% ethanol (B145695) per 1 mL of supernatant. Mix by inversion until the DNA precipitate is visible.
-
Washing: Wash the DNA pellet twice with 75% ethanol. Carefully remove all ethanol after the final wash, but do not allow the pellet to dry completely, as this can promote oxidation.[10]
3. Enzymatic DNA Hydrolysis: [2][15]
-
Resuspension: Resuspend the DNA pellet (aim for ~80-100 µg) in a digestion buffer (e.g., 10 mM MOPS, 100 mM MgCl₂, 0.1 mM DFO, pH 7.0).
-
Initial Digestion: Add DNase I (e.g., 5-10 units) and incubate at 37°C for 1.5 hours.[2][10]
-
Secondary Digestion: Add phosphodiesterase I and alkaline phosphatase to the mixture, along with any necessary co-factors as per the enzyme manufacturer's instructions. Continue incubation at 37°C for at least 6 hours or overnight to ensure complete digestion to nucleosides.
-
Enzyme Inactivation: Stop the reaction by adding cold ethanol to precipitate proteins or by using ultrafiltration to remove enzymes.
4. Sample Analysis:
-
After centrifugation to remove precipitated proteins, the supernatant containing the nucleosides can be directly analyzed by LC-MS/MS or another suitable method.
Workflow and Logic Diagrams
The following diagrams illustrate the recommended experimental workflow and the logical basis for implementing anti-oxidation measures.
Caption: Recommended workflow for sample preparation to minimize artificial 8-OHdG formation.
Caption: Logical relationship between causes of and solutions for artificial 8-OHdG formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. 8-Hydroxy-2-deoxyguanosine | Rupa Health [rupahealth.com]
- 7. mdpi.com [mdpi.com]
- 8. Iron chelators modulate the production of DNA strand breaks and 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Genome-wide analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine at single-nucleotide resolution unveils reduced occurrence of oxidative damage at G-quadruplex sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 8-Hydroxy Guanosine by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for the analysis of 8-Hydroxy Guanosine and its stable isotope-labeled internal standard, 8-Hydroxy Guanosine-¹³C,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What is 8-Hydroxy Guanosine (8-OHG) and why is it measured?
A1: 8-Hydroxyguanosine (8-OHG) and its deoxy counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized biomarkers of oxidative DNA and RNA damage. These molecules are formed when reactive oxygen species (ROS) attack the guanine (B1146940) base. Measuring their levels is crucial for assessing oxidative stress in various biological contexts, including disease pathology and drug toxicity studies.
Q2: Why should I use a stable isotope-labeled internal standard like 8-Hydroxy Guanosine-¹³C,¹⁵N₂?
A2: Using a stable isotope-labeled internal standard is critical for accurate quantification in mass spectrometry.[1] It mimics the chemical and physical properties of the analyte, allowing it to account for variations in sample preparation, chromatographic retention, and ionization efficiency. This practice, known as isotope dilution mass spectrometry, significantly improves the precision and accuracy of the measurement.[2]
Q3: What are the typical mass transitions for 8-Hydroxy Guanosine and 8-Hydroxy Guanosine-¹³C,¹⁵N₂ in positive electrospray ionization (ESI) mode?
A3: In positive ESI mode, the most common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, which separates the ribose sugar from the nucleobase.[3][4]
-
8-Hydroxy Guanosine (Analyte): The protonated precursor ion ([M+H]⁺) is m/z 300. This fragments to the protonated 8-hydroxyguanine (B145757) base, resulting in a product ion of m/z 168.
-
8-Hydroxy Guanosine-¹³C,¹⁵N₂ (Internal Standard): The incorporation of one ¹³C and two ¹⁵N atoms increases the mass of the precursor ion to m/z 303. The labeled 8-hydroxyguanine base product ion is subsequently observed at m/z 171.
Q4: What type of liquid chromatography (LC) column is suitable for separating 8-Hydroxy Guanosine?
A4: Reversed-phase C18 columns are commonly used and have demonstrated good separation of 8-OHG and related compounds.[5] Some methods also utilize HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which can be effective for retaining these polar analytes.[3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 8-Hydroxy Guanosine.
Issue 1: Low or No Signal for Analyte and/or Internal Standard
| Potential Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify the precursor and product ion m/z values in your MRM transitions are correct for both the analyte and the internal standard. - Optimize the collision energy and other compound-specific parameters (e.g., declustering potential). |
| Poor Ionization | - Check the ESI source parameters. Optimize the capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[7] - Ensure the mobile phase composition is amenable to good ionization. Acidic mobile phases (e.g., with 0.1% formic acid) are often used to promote protonation in positive ion mode. |
| Sample Degradation | - 8-OHG can be susceptible to degradation. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles.[4] - Use antioxidants during sample preparation if necessary. |
| LC Column Issues | - Check for a clogged column or frit, which can lead to high backpressure and poor peak shape. - Ensure the column is properly conditioned and equilibrated with the mobile phase before injection. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | - Use high-purity solvents (LC-MS grade) and prepare fresh mobile phases daily. - Flush the LC system thoroughly to remove any contaminants. |
| Matrix Effects | - The biological matrix (e.g., urine, plasma) can cause ion suppression or enhancement. - Improve your sample preparation method. Solid-phase extraction (SPE) is a common and effective technique for cleaning up samples and concentrating the analyte.[5] |
| Co-eluting Contaminants | - Adjust the LC gradient to better separate the analyte from interfering compounds. - Ensure that the internal standard is chromatographically resolved from any potential interferences. |
Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | - Some peaks may tail due to interactions with the stationary phase. Adjusting the mobile phase pH can sometimes mitigate this. |
| Injection Solvent Mismatch | - The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening. |
| Column Degradation | - A void at the head of the column can cause split peaks. Consider replacing the column if performance does not improve after flushing. |
Quantitative Data Summary
The following tables summarize typical mass spectrometry and liquid chromatography parameters for the analysis of 8-Hydroxy Guanosine.
Table 1: Mass Spectrometer Parameters
| Parameter | 8-Hydroxy Guanosine (Analyte) | 8-Hydroxy Guanosine-¹³C,¹⁵N₂ (Internal Standard) |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 300 | 303 |
| Product Ion (m/z) | 168 | 171 |
| Collision Energy (eV) | Compound-specific optimization required | Compound-specific optimization required |
| Dwell Time (ms) | Instrument-specific optimization required | Instrument-specific optimization required |
Table 2: Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
Experimental Protocols
1. Sample Preparation from Urine
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
-
Thaw and Centrifuge: Thaw frozen urine samples on ice. Centrifuge at approximately 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Spike with Internal Standard: Transfer an aliquot of the supernatant to a clean tube and add a known amount of the 8-Hydroxy Guanosine-¹³C,¹⁵N₂ internal standard solution.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and other polar impurities.
-
Elute the 8-Hydroxy Guanosine with a stronger solvent, such as methanol or acetonitrile.
-
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the reconstituted sample onto the LC column.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
Visualizations
Caption: Experimental workflow for 8-Hydroxy Guanosine analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. A robust LC-MS/MS method to measure 8-oxoGuo, 8-oxodG, and NMN in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 8-Hydroxyguanosine (8-OHG) in Urine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the urinary analysis of 8-Hydroxyguanosine (8-OHG), a key biomarker for oxidative stress.
Understanding Matrix Effects in 8-OHG Urine Analysis
The measurement of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-OHG) in urine is a critical tool for assessing oxidative DNA damage. However, urine is a complex biological matrix containing a high concentration of salts, urea, creatinine (B1669602), and other endogenous substances. These components can interfere with the analytical measurement, a phenomenon known as the "matrix effect," leading to inaccurate quantification of 8-OHG.
Matrix effects primarily occur during the ionization process in mass spectrometry-based methods like LC-MS/MS. Co-eluting substances from the urine matrix can either suppress or enhance the ionization of the target analyte (8-OHG), leading to artificially low or high readings, respectively[1]. This interference can compromise the accuracy, reproducibility, and sensitivity of the assay[2]. Therefore, proper sample preparation and method validation are crucial to mitigate these effects.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common signs of matrix effects in my 8-OHG analysis?
A: The most common signs of matrix effects are poor reproducibility of results between different urine samples, inaccurate recovery of spiked standards, and significant ion suppression or enhancement. During LC-MS/MS analysis, you may observe a drastic and inconsistent change in the signal intensity of your analyte when comparing a standard in a pure solvent to a standard spiked into a urine sample. Post-column infusion experiments can also reveal regions of signal suppression or enhancement across the chromatogram.
Q2: My 8-OHG signal is suppressed. What are the immediate troubleshooting steps?
A: Ion suppression is the most frequent matrix effect in urine analysis using electrospray ionization (ESI)[1].
-
Sample Dilution: The simplest and often most effective first step is to dilute the urine sample. Diluting the sample 10-fold or more with the initial mobile phase or a suitable buffer can significantly reduce the concentration of interfering matrix components[3][4].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as [¹⁵N₅]8-OHdG or [¹⁸O]8OHdG, is the gold standard for correcting matrix effects[2][5][6]. Because the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, it allows for accurate normalization of the signal[1].
-
Optimize Chromatography: Adjust your HPLC/UHPLC gradient to better separate 8-OHG from co-eluting interferences.
Q3: What sample preparation techniques can minimize matrix effects?
A: Beyond simple dilution, several extraction techniques can clean the sample by removing interfering substances before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing salts and other polar interferences while concentrating the analyte[1][7][8]. Mixed-mode or reversed-phase cartridges are commonly used.
-
Lyophilization (Freeze-Drying): A novel method involves lyophilizing the urine sample, which can then be reconstituted in a solvent suitable for LC-MS/MS analysis. This technique avoids the need for SPE pre-cleaning[9][10].
-
"Dilute-and-Shoot": This involves simple dilution of the urine sample followed by direct injection[1][5]. While fast and simple, it relies heavily on a robust chromatographic method and the use of a SIL-IS to compensate for matrix effects.
Q4: How do different analytical methods (LC-MS/MS, ELISA, HPLC-ECD) compare in their susceptibility to matrix effects?
A:
-
LC-MS/MS: This is the preferred method for its high specificity and sensitivity. However, it is susceptible to matrix effects at the ESI source. Using a SIL-IS is critical for accurate quantification[1][2][11].
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are cost-effective and easy to use but can suffer from a lack of specificity. Antibodies may cross-react with structurally similar compounds in the urine matrix, potentially leading to an overestimation of 8-OHG levels[11][12][13].
-
HPLC-ECD (Electrochemical Detection): This method offers high sensitivity but can be prone to interference from electrochemically active compounds in the urine matrix, requiring extensive sample cleanup[7][14].
Q5: Is it necessary to normalize urinary 8-OHG concentrations?
A: Yes. Urine concentration can vary significantly depending on hydration status. To account for this, 8-OHG levels are typically normalized to urinary creatinine concentration. This provides a more stable and comparable measure of 8-OHG excretion[15]. The final concentration is often expressed as ng 8-OHG/mg creatinine.
Quantitative Data Summary
The following tables summarize key performance metrics from various validated methods for urinary 8-OHG analysis, providing a reference for expected performance.
Table 1: Method Validation and Performance Parameters
| Method | Analyte | LOD | LOQ | Linearity (R²) | Reference |
| On-line SPE LC-MS/MS | 8-OHdG | 10.0 pg/mL | 40.0 pg/mL | N/A | [16] |
| Lyophilization LC-MS/MS | 8-OHdG | 0.01 µg/L | 0.05 µg/L | N/A | [9] |
| Microextraction HPLC-DAD | 8-OHdG | 0.85 ng/mL | 2.84 ng/mL | > 0.999 | |
| SPE HPLC-ECD | 8-OHdG | 5.0 µg/L | N/A | N/A | |
| Dilution LC-ESI-MS/MS | 8-OHdG | 0.019 ng/mL | 0.062 ng/mL | ≥ 0.998 | [5] |
| UHPLC-MS/MS | 8-oxodG | 0.09 µg/L | 0.32 µg/L | > 0.99 | [2] |
| GC-MS | 8OHdG | N/A | >2.5 nM | Linear (2.5-200 nM) | [6] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Matrix Effect and Recovery Data
| Method | Matrix Effect Assessment | Recovery | Precision (CV% or RSD%) | Reference |
| On-line SPE LC-MS/MS | Matrix Effect: 97.1% | N/A | 4.4% | [16] |
| Microextraction HPLC-DAD | Extraction Recovery > 92.36% | > 92.36% | 0.36–2.44% | |
| SPE HPLC-ECD | Recovery of 74.5 ± 12% | 74.5% | N/A | |
| UHPLC-MS/MS | Corrected with SIL-IS | 86.9% - 104.5% | Intra-day: 5.2-6.5%, Inter-day: 2.6-5.2% | [2] |
| GC-MS | Recovery after SPE | 70% - 80% | Intra- & Inter-day: <9% | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 8-OHG
This protocol is a generalized procedure for cleaning urine samples prior to LC-MS/MS analysis.
-
Column Conditioning: Condition a mixed-mode or C18 SPE cartridge (e.g., 60 mg) with 1 mL of methanol, followed by 1 mL of LC-MS grade water or equilibration buffer[1].
-
Sample Loading: Dilute 250 µL of urine with an appropriate buffer (e.g., to 1,800 µL with ammonium (B1175870) acetate (B1210297) buffer, pH 9.0)[1]. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash sequence is 1 mL of LC-MS grade water followed by 1 mL of methanol[1].
-
Elution: Elute the 8-OHG using a small volume of an appropriate solvent. For example, 500 µL of 10% formic acid in an acetonitrile:methanol mixture[1].
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
Protocol 2: "Dilute-and-Shoot" Method
This is a rapid sample preparation method suitable for high-throughput analysis.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine sample (e.g., at 8000 rpm for 10 min) to pellet any particulate matter[5].
-
Dilution: Take an aliquot of the supernatant and dilute it with a solution containing the stable isotope-labeled internal standard (SIL-IS)[5]. A common dilution is 1:10 (e.g., 50 µL urine + 450 µL of SIL-IS in buffer)[1].
-
Vortexing: Vortex the mixture thoroughly.
-
Injection: Transfer the diluted sample to an autosampler vial for direct injection into the LC-MS/MS system.
Protocol 3: Lyophilization-Based Extraction
This method avoids the use of SPE columns and is effective for sensitive analysis[9][10].
-
Sample Preparation: Take a measured volume of the urine sample.
-
Freeze-Drying (Lyophilization): Freeze the sample and then place it in a lyophilizer until all water has been removed, resulting in a dry powder.
-
Reconstitution: Reconstitute the dried sample residue in a specific volume of a solvent mixture suitable for LC-MS/MS analysis (e.g., mobile phase A/B).
-
Centrifugation: Centrifuge the reconstituted sample to remove any insoluble material.
-
Injection: Transfer the supernatant to an autosampler vial for analysis.
Visual Guides
Workflow & Troubleshooting Diagrams
The following diagrams illustrate key workflows and decision-making processes for handling matrix effects in urinary 8-OHG analysis.
Caption: General workflow for urinary 8-OHG analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Diagram of ion suppression in the ESI source.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Classification and Temporal Variability in Urinary 8-oxodG and 8-oxoGuo: Analysis by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis | MDPI [mdpi.com]
- 16. Simultaneous, rapid, and sensitive quantification of 8-hydroxy-2'-deoxyguanosine and cotinine in human urine by on-line solid-phase extraction LC-MS/MS: correlation with tobacco exposure biomarkers NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Hydroxy Guanosine Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-Hydroxy Guanosine (8-OHG) and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) standards.
Troubleshooting Guide: Degradation of 8-OHG and 8-OHdG Standards
This guide addresses common issues encountered during the handling and analysis of 8-OHG and 8-OHdG standards.
| Issue | Potential Cause | Recommended Solution |
| Decreasing peak area in LC-MS/MS analysis over time, even with freshly thawed aliquots. [1] | Instability of the stock solution. 8-OHdG is prone to degradation in aqueous solutions.[1][2] | Prepare stock solutions in an organic solvent like DMSO, which can be stored at -20°C.[2]For aqueous solutions, prepare them fresh daily.[2]If an aqueous stock is necessary, consider using a buffer with a slightly acidic pH or adding an antioxidant.Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent analytical results and poor reproducibility. | Improper storage conditions leading to gradual degradation. | For long-term storage, solid 8-OHG/8-OHdG should be stored at -80°C.[3][4][5]Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months.[6]Aqueous solutions are not recommended for storage longer than one day.[2] |
| Appearance of unexpected peaks in chromatograms. | Degradation of the standard into other oxidized products. | Ensure the purity of the standard upon receipt.Follow strict storage and handling protocols to prevent degradation.Use high-purity solvents and reagents for all preparations. |
| Low solubility of 8-OHG in neutral aqueous buffers. [7] | 8-OHG has limited solubility in water at neutral pH.[7] | Dissolve 8-OHG in a small amount of 0.1 M HCl and then dilute with a buffer like PBS to the desired concentration and pH.[2]Alternatively, dissolution can be achieved under alkaline conditions (e.g., pH 12).[7]For non-aqueous applications, DMSO is a suitable solvent.[2] |
| Artifactual formation of 8-OHdG during sample preparation. [8][9] | Oxidative damage to deoxyguanosine can occur during DNA isolation and hydrolysis procedures.[8][10] | Minimize exposure of samples to air and light.Work on ice and use pre-chilled solutions.Consider the addition of antioxidants to buffers used during DNA isolation.Use validated and optimized protocols for DNA digestion to minimize artifactual oxidation.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 8-OHG and 8-OHdG standards?
For long-term stability, solid 8-OHG and 8-OHdG standards should be stored at -80°C.[3][4][5] For shorter periods, storage at -20°C is also acceptable.
Q2: How should I prepare stock solutions of 8-OHG and 8-OHdG?
The preparation of stock solutions depends on the intended application:
-
For organic solvent-based assays: 8-OHG and 8-OHdG are soluble in DMSO.[2] These stock solutions are relatively stable when stored at -20°C or -80°C.[6]
-
For aqueous-based assays: Due to limited solubility and stability in neutral aqueous solutions, it is recommended to prepare these solutions fresh daily.[2] To enhance solubility, 8-OHG can be first dissolved in a small volume of 0.1 M HCl and then diluted with the desired aqueous buffer.[2]
Q3: How stable are 8-OHdG solutions at different temperatures?
The stability of 8-OHdG is highly dependent on the storage temperature and the solvent.
| Storage Condition | Solvent | Stability | Reference |
| Room Temperature (~25°C) | Urine | Stable for up to 24 hours | [3][4][5] |
| 4°C | Urine | Stable for at least 24 hours | [5] |
| -20°C | Ultrapure water with 5% methanol | Peak area decrease observed daily | [1] |
| -20°C | Urine with BHT | Stable for up to 9 months | [11] |
| -80°C | Urine | Stable for over two years (800 days) | [3][4][5] |
| -80°C | Stock Solution in appropriate solvent | Recommended for long-term storage (months to a year) | [6] |
Q4: Can I repeatedly freeze and thaw my 8-OHG/8-OHdG stock solutions?
It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the risk of degradation and ensures the consistency of your experiments.
Q5: What are the common analytical methods for detecting 8-OHG and 8-OHdG?
The most common and reliable methods for the quantification of 8-OHG and 8-OHdG are High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) or Tandem Mass Spectrometry (MS/MS).[12] These methods offer high sensitivity and specificity.
Experimental Protocols
Preparation of an 8-OHdG Standard Curve for HPLC-ECD
This protocol outlines the preparation of a standard curve for the quantification of 8-OHdG.
-
Preparation of 1 mg/mL 8-OHdG Stock Solution:
-
Weigh 1 mg of 8-OHdG powder.
-
Dissolve in 1 mL of an appropriate solvent (e.g., DMSO for long-term storage, or prepared fresh in mobile phase for immediate use). Vortex until fully dissolved.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from the expected sample concentrations (e.g., 100 ng/mL, 50 ng/mL, 25 ng/mL, 12.5 ng/mL, 6.25 ng/mL, 3.125 ng/mL).
-
Ensure thorough mixing at each dilution step.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume (e.g., 20 µL) of each working standard into the HPLC-ECD system.
-
Record the peak area for each concentration.
-
-
Standard Curve Generation:
-
Plot the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Visualizations
Caption: Troubleshooting workflow for 8-OHG/8-OHdG standard degradation.
Caption: Workflow for 8-OHdG analysis from standard preparation to quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetechindia.com [lifetechindia.com]
- 3. The stability of the oxidative stress marker, urinary 8-hydroxy-2'- deoxyguanosine (8-OHdG), when stored at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biolog.de [biolog.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of 8-Oxoguanine and 8-Hydroxy-2’-deoxyguanosine in the Rat Cerebral Cortex Using Microdialysis Sampling and Capillary Electrophoresis with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Temperature stability of urinary F2-isoprostane and 8-hydroxy-2 '-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing ion suppression in electrospray ionization of nucleosides
<_ _=
Welcome to the technical support center for addressing challenges in the electrospray ionization (ESI) mass spectrometry (MS) analysis of nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues, with a focus on ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major problem for nucleoside analysis?
A: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte (the nucleoside) is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.
In biological matrices like plasma, serum, or urine, samples are complex and contain high concentrations of endogenous materials such as salts, proteins, and phospholipids (B1166683).[3][4] During the ESI process, these matrix components compete with the nucleoside analytes for access to the droplet surface and for the available charge, hindering the formation of gas-phase analyte ions and thus "suppressing" their signal.[3][5] ESI is particularly susceptible to this issue compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[1][6]
Q2: My nucleoside signal is weak or undetectable when analyzing plasma samples. How can I determine if ion suppression is the cause?
A: A common method to diagnose ion suppression is the post-column infusion experiment .[4] This technique helps visualize the regions in your chromatogram where suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a standard solution of your nucleoside analyte at a constant flow rate into the LC flow path after the analytical column, using a T-junction. This creates a stable baseline signal for your analyte.
-
Injection: Inject a blank matrix extract (e.g., plasma prepared with your sample preparation method but without the analyte).
-
Analysis: Monitor the signal of the infused nucleoside. A drop or dip in the stable baseline signal indicates that components eluting from the column at that specific retention time are causing ion suppression.[4]
-
Comparison: If the retention time of your target nucleoside coincides with one of these suppression zones, your analysis is being adversely affected.
Below is a diagram illustrating the workflow for identifying ion suppression.
Caption: Workflow for diagnosing ion suppression using post-column infusion.
Q3: How can I mitigate or eliminate ion suppression?
A: There are three primary strategies to combat ion suppression:
-
Improve Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[1][7]
-
Optimize Chromatographic Separation: Adjust your LC method to separate the nucleoside analyte from the suppression-causing compounds.[8][9]
-
Use a Suitable Internal Standard: Compensate for signal loss by using a stable isotope-labeled (SIL) internal standard.[8][10]
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation
Problem: Low signal intensity and poor reproducibility due to matrix effects from plasma/serum.
Solution: Employ a more rigorous sample preparation technique. While protein precipitation (PPT) is fast, it is often the least effective at removing phospholipids and other interferences that cause significant ion suppression.[11][4][12]
Comparison of Sample Preparation Techniques
| Technique | Selectivity | Cleanliness of Extract | Effectiveness for Ion Suppression Removal | Common Application |
| Protein Precipitation (PPT) | Low | Low | Least Effective[11] | Rapid screening, high-throughput |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | More effective than PPT | Removes salts, moderately polar interferences |
| Solid-Phase Extraction (SPE) | High | High | Most Effective[4][12] | Targeted analysis requiring high sensitivity |
Experimental Protocol: Solid-Phase Extraction (SPE) for Nucleosides from Plasma
This protocol is a general guideline for a mixed-mode cation exchange SPE, which is effective for retaining and cleaning up nucleosides.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pretreat the plasma sample by diluting it 1:1 with the equilibration buffer. Load the pretreated sample onto the cartridge.
-
Washing:
-
Wash 1: Use 1 mL of the equilibration buffer to remove salts and polar interferences.
-
Wash 2: Use 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the nucleosides with 1 mL of a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
The diagram below outlines the SPE workflow.
Caption: General workflow for Solid-Phase Extraction (SPE).
Guide 2: Modifying LC Method and Mobile Phase
Problem: Ion suppression is still observed even after improving sample preparation.
Solution: Optimize the chromatographic method to achieve separation between your nucleoside and the interfering compounds. Also, adjust the mobile phase to enhance ionization.
Strategies:
-
Gradient Modification: Lengthen the gradient to increase the separation between peaks.
-
Column Chemistry: Switch to a different column chemistry (e.g., HILIC for polar nucleosides) to alter elution patterns.
-
Mobile Phase Additives: The choice of additive can significantly impact ionization efficiency.[13] For positive mode ESI, volatile acids are typically used, while for negative mode, volatile bases are preferred.
Impact of Common Mobile Phase Additives on Nucleoside Analysis
| Additive | Typical Mode | Effect on Ionization | Comments |
| Formic Acid | Positive | Generally enhances protonation ([M+H]⁺). | Can cause ion suppression for oligonucleotides.[14] |
| Acetic Acid (e.g., 1%) | Positive | Provides good sensitivity for [M+H]⁺ ions for many nucleosides.[13][15] | Less prone to causing suppression than trifluoroacetic acid (TFA).[15] |
| Ammonium Hydroxide (e.g., 50 mM) | Negative | Gives greatest sensitivity for deprotonation ([M-H]⁻).[13][15] | Useful for pyrimidine (B1678525) nucleosides which show good sensitivity in negative mode.[13] |
| Ammonium Acetate/Formate | Both | Acts as a buffer and can prevent the formation of sodium/potassium adducts.[15] | A good general-purpose additive for both modes. |
Guide 3: Using Stable Isotope-Labeled (SIL) Internal Standards
Problem: Quantitative accuracy is compromised by variable ion suppression between samples.
Solution: Use a stable isotope-labeled (SIL) internal standard. A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes like ¹³C or ¹⁵N.[16][17]
Why it Works: The SIL standard co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression is normalized, leading to accurate and precise quantification.[8]
Key Considerations for SIL Internal Standards:
-
Co-elution is Critical: The SIL standard must co-elute perfectly with the analyte to compensate for matrix effects accurately.[8] Deuterium-labeled standards can sometimes elute slightly earlier or later, leading to differential suppression.
-
Isotopic Purity: The standard should be free from any unlabeled analyte to avoid artificially inflating the measured concentration.
-
Stability of Labels: Isotopic labels must be on non-exchangeable positions in the molecule.[17]
The diagram below shows the logic for using SIL internal standards.
Caption: Logic of SIL internal standard correction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. gmi-inc.com [gmi-inc.com]
- 8. myadlm.org [myadlm.org]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 13. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Quantifying Low Levels of RNA Oxidation
Welcome to the technical support center for the quantification of low levels of RNA oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during these sensitive experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the quantification of low levels of RNA oxidation, covering topics from sample preparation to data interpretation.
FAQ 1: General Challenges
Q1.1: What are the primary challenges in accurately quantifying low levels of RNA oxidation?
Quantifying low levels of RNA oxidation is challenging due to several factors:
-
Low Physiological Abundance: Oxidized RNA species, such as 8-oxo-7,8-dihydroguanosine (8-oxoG), are often present in very small quantities within a cell, making them difficult to detect above background noise.[1]
-
RNA Instability: RNA is inherently less stable than DNA and is prone to degradation by ubiquitous RNases.[4][5] This can lead to sample loss and biased results.
-
Methodological Limitations: Each detection method has its own set of limitations, including sensitivity, specificity, and susceptibility to interference.[6]
-
Lack of Standardization: There is a lack of standardized protocols and certified reference materials for RNA oxidation analysis, making it difficult to compare results between different laboratories and studies.
FAQ 2: Sample Preparation and RNA Isolation
Q2.1: How can I minimize artificial oxidation of RNA during sample isolation?
Minimizing ex vivo oxidation is critical for accurate measurement. Key strategies include:
-
Use of Antioxidants: Include antioxidants, such as deferoxamine (B1203445) mesylate (a metal chelator), in all buffers used for RNA isolation to prevent Fenton reactions that generate hydroxyl radicals.[2][3]
-
RNase-Free Environment: Work in a strictly RNase-free environment to prevent RNA degradation. This includes using certified RNase-free reagents and consumables.[4][7]
-
Gentle Lysis Methods: Employ gentle cell lysis and RNA extraction methods to avoid physical damage to the RNA that can expose it to oxidative agents.
-
Immediate Processing: Process samples immediately after collection or snap-freeze them in liquid nitrogen and store them at -80°C to halt cellular processes and enzymatic activity.[4][8]
Q2.2: What are the best practices for RNA extraction to ensure high-quality, intact RNA for oxidation studies?
To obtain high-quality RNA:
-
Stabilize Samples at Collection: Use a stabilization reagent like RNAlater® or immediately lyse samples in a buffer containing RNase inhibitors.[4][8]
-
Thorough Homogenization: Ensure complete sample lysis to maximize RNA yield and prevent column clogging in kit-based methods.[4]
-
DNase Treatment: Perform an on-column or in-solution DNase treatment to remove contaminating genomic DNA, which can interfere with downstream applications and quantification.[4][8]
-
Assess RNA Integrity: Before proceeding with quantification, assess RNA quality and integrity using methods like agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands or automated electrophoresis systems (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).[9]
FAQ 3: Quantification Methods
Q3.1: What are the most common methods for quantifying RNA oxidation, and what are their pros and cons?
Several methods are available, each with its own advantages and disadvantages. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity in detecting and quantifying modified nucleosides.[10][11] However, it requires specialized equipment and expertise and can be susceptible to matrix effects.[10][12]
Antibody-based methods, such as ELISA and immunoprecipitation followed by sequencing (O8G-IP-Seq), are more accessible.[13][14] ELISAs can measure total 8-hydroxyguanosine (B14389) (8-OHG) levels in various sample types, but the specificity of the antibodies can be a concern.[2][15] O8G-IP-Seq allows for transcriptome-wide mapping of oxidation sites.[13]
Newer techniques like ChLoRox-Seq offer an antibody-free approach by chemically labeling 8-oxoG sites with biotin (B1667282) for enrichment and sequencing.[1][16][17] Fluorescent probes and enzymatic assays provide alternative methods for detection, with some offering real-time analysis capabilities.[18][19][20]
Q3.2: I'm using an antibody-based method (ELISA/IP) and suspect my results are inaccurate. What could be the issue?
Common issues with antibody-based methods include:
-
Antibody Specificity: The antibody may cross-react with unmodified guanosine (B1672433) or other similar structures, leading to false-positive signals.[2]
-
Incomplete Enrichment: Immunoprecipitation may not capture all oxidized RNA fragments, especially those with low levels of modification.
-
Steric Hindrance: The antibody may not be able to access all oxidized sites within the folded RNA structure.
-
Inconsistent Antibody Lots: Different batches of antibodies can have varying affinities and specificities.
FAQ 4: Data Interpretation
Q4.1: How do I interpret my quantitative data and differentiate between biological oxidation and experimental artifacts?
This is a critical challenge. To increase confidence in your results:
-
Include Proper Controls: Always include negative controls (untreated samples) and positive controls (samples treated with an oxidizing agent like H₂O₂) to establish a baseline and validate the assay's ability to detect changes.
-
Orthogonal Validation: Whenever possible, validate your findings using a different, independent method. For example, if you identify oxidized transcripts by immunoprecipitation, confirm the oxidation of a few target RNAs using LC-MS/MS.
-
Spike-in Controls: Use synthetic RNA oligonucleotides with and without known oxidation sites as spike-in controls to assess the efficiency and accuracy of your workflow.
-
Statistical Analysis: Employ rigorous statistical analysis to determine the significance of your findings and to account for experimental variability.
Troubleshooting Guides
This section provides structured troubleshooting guides for common problems encountered during the quantification of low levels of RNA oxidation.
Guide 1: Low or No Signal
| Potential Cause | Recommended Solution |
| RNA Degradation | - Assess RNA integrity (e.g., RIN score). If degraded, repeat RNA isolation using fresh samples and stricter RNase-free techniques.[4][5] - Immediately stabilize samples upon collection.[4][8] |
| Insufficient Amount of Starting Material | - Increase the amount of input RNA for the assay. - Concentrate the RNA sample before analysis. |
| Low Level of Oxidation in the Sample | - Use a more sensitive detection method (e.g., switch from ELISA to LC-MS/MS).[11] - Include a positive control (e.g., in vitro oxidized RNA) to confirm the assay is working. |
| Inefficient Labeling or Enrichment | - Optimize the concentration of the labeling reagent or antibody. - Increase the incubation time for the labeling or immunoprecipitation step. |
| Problem with Detection Reagents | - Check the expiration dates of all reagents and enzymes. - Prepare fresh dilutions of probes, antibodies, and standards. |
Guide 2: High Background or Non-Specific Signal
| Potential Cause | Recommended Solution |
| Artifactual Oxidation During Sample Prep | - Add antioxidants and metal chelators to all buffers.[2][3] - Minimize the exposure of samples to air and light. |
| DNA Contamination | - Perform a thorough DNase treatment of the RNA sample.[4][8] - Verify the absence of DNA using PCR with primers for a housekeeping gene. |
| Antibody Cross-Reactivity | - Test the specificity of the antibody using dot blot with unmodified and modified nucleosides. - Consider using a different antibody from another vendor or a non-antibody-based method.[1][16] |
| Insufficient Washing Steps | - Increase the number and stringency of wash steps during immunoprecipitation or ELISA to remove non-specifically bound molecules.[21] |
| Contaminated Reagents | - Use fresh, high-purity reagents and nuclease-free water. |
Guide 3: Poor Reproducibility
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | - Standardize all sample collection, storage, and processing protocols.[7] - Process all samples in a batch to minimize inter-assay variability. |
| Variability in RNA Isolation | - Use a consistent RNA isolation method and kit for all samples. - Ensure complete homogenization and lysis for all samples.[4] |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times or Temperatures | - Use a calibrated incubator and timer for all incubation steps. |
| Batch-to-Batch Reagent Variation | - Test new lots of critical reagents (e.g., antibodies, enzymes) against the old lot before use. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different methods used to detect RNA oxidation.
Table 1: Comparison of Common RNA Oxidation Quantification Methods
| Method | Typical Sensitivity | Throughput | Quantitative Capability | Key Advantage | Key Disadvantage |
| LC-MS/MS | Femtomole to attomole range[11] | Low to Medium | Absolute quantification | Gold standard for accuracy and specificity[10][11] | Requires specialized equipment; susceptible to matrix effects[12] |
| ELISA | Picogram to nanogram range[15][22] | High | Relative or absolute quantification | High throughput; easy to perform | Potential for antibody cross-reactivity[2] |
| O8G-IP-Seq | Transcriptome-wide | High | Semi-quantitative (enrichment) | Maps oxidation sites across the transcriptome[13] | Antibody-dependent; potential for bias |
| ChLoRox-Seq | Transcriptome-wide | High | Semi-quantitative (enrichment) | Antibody-free; high resolution[1][16][17] | Requires chemical labeling steps |
| Ligase-dependent qPCR | As low as 500 fM[18] | Medium | Site-specific quantification | High selectivity and single-nucleotide resolution[18] | Limited to known sequences |
| Fluorescent Probes | Varies with probe | High (microscopy/plate reader) | Relative quantification | Enables real-time imaging in live cells[20][23] | Can lack specificity; photobleaching[23] |
Experimental Protocols
Below are detailed methodologies for key experiments in RNA oxidation analysis.
Protocol 1: RNA Isolation with Minimized Artifactual Oxidation
-
Buffer Preparation: Prepare all buffers with RNase-free water and add a metal chelator/antioxidant cocktail (e.g., 100 µM deferoxamine mesylate).
-
Sample Collection: Collect fresh tissue or cells and immediately place them in a lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) and the antioxidant cocktail.
-
Homogenization: Homogenize the sample quickly on ice using a method appropriate for the sample type.
-
RNA Extraction: Proceed with a phenol-chloroform extraction or a column-based purification kit, ensuring all steps are performed at 4°C to reduce the risk of oxidation.
-
DNase Treatment: Perform an in-solution or on-column DNase I treatment to remove any contaminating DNA.
-
RNA Precipitation/Elution: Precipitate the RNA with isopropanol (B130326) and wash with 75% ethanol, or elute from the column with RNase-free water containing the antioxidant cocktail.
-
Quantification and Quality Control: Quantify the RNA using a spectrophotometer and assess its integrity using an Agilent Bioanalyzer or equivalent. Store the RNA at -80°C.
Protocol 2: Quantification of 8-oxoG by LC-MS/MS
-
RNA Hydrolysis:
-
To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into nucleoside 5'-monophosphates.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
Sample Cleanup: Remove enzymes by filtering the hydrolysate through a molecular weight cutoff filter (e.g., 10 kDa).[12]
-
LC Separation: Inject the nucleoside mixture onto a C18 reverse-phase HPLC column. Separate the nucleosides using a gradient of a suitable mobile phase (e.g., water with 0.1% formic acid and methanol).
-
MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific mass transitions for guanosine (G) and 8-oxo-7,8-dihydroguanosine (8-oxoG).
-
-
Quantification:
-
Generate a standard curve using known concentrations of G and 8-oxoG standards.
-
Calculate the amount of 8-oxoG and G in the sample based on the standard curve.
-
Express the level of RNA oxidation as the ratio of 8-oxoG to 10⁶ G.
-
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for quantifying RNA oxidation.
Caption: A logic tree for troubleshooting inaccurate RNA oxidation results.
References
- 1. Optimized chemical labeling method for isolation of 8-oxoG-modified RNA, ChLoRox-Seq, identifies mRNAs enriched in oxidation and transcriptome-wide distribution biases of oxidation events post environmental stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxidative RNA Damage in the Pathogenesis and Treatment of Type 2 Diabetes [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zymoresearch.com [zymoresearch.com]
- 5. biocompare.com [biocompare.com]
- 6. pnas.org [pnas.org]
- 7. abyntek.com [abyntek.com]
- 8. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. O8G-Seq - CD Genomics [rna.cd-genomics.com]
- 14. Global analysis of RNA oxidation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Accurate identification of 8-oxoguanine in RNA with single-nucleotide resolution using ligase-dependent qPCR [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescent Oligonucleotide Probes for the Quantification of RNA by Real-Time qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 21. neb.com [neb.com]
- 22. 8-OHG RNA Damage ELISA [cellbiolabs.com]
- 23. masi.eu [masi.eu]
Technical Support Center: Improving 8-Hydroxyguanosine (8-OHG) Recovery
Welcome to the technical support center for the accurate quantification of 8-Hydroxyguanosine (8-OHG), a key biomarker for oxidative stress and DNA damage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows for reliable 8-OHG analysis from various biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during 8-OHG measurement, providing explanations and actionable solutions.
Sample Preparation & Extraction
Q1: My baseline 8-OHG levels seem artificially high. What is the most likely cause and how can I prevent it?
A: The most common reason for artificially elevated 8-OHG levels is artifactual oxidation of guanine (B1146940) during sample preparation , particularly during DNA isolation and hydrolysis. Guanine has a low redox potential, making it susceptible to oxidation by reactive oxygen species (ROS) that can be generated during the experimental process.
Troubleshooting Steps:
-
Choice of DNA Isolation Method: Avoid traditional phenol-chloroform extraction, which can increase the risk of oxidation.[1] Methods utilizing chaotropic agents like sodium iodide (NaI) or guanidine (B92328) thiocyanate (B1210189) (found in commercial reagents like DNAzol) are recommended to minimize artifact formation.[2]
-
Addition of Chelating Agents: Incorporate a metal chelator, such as deferoxamine (DFO) , into all solutions used for DNA extraction, storage, and hydrolysis.[1] DFO sequesters redox-active iron, which can otherwise participate in Fenton-like reactions that generate hydroxyl radicals.
-
Avoid Harsh Procedures: Procedures like drying DNA hydrolysates under a vacuum or using certain solid-phase extraction (SPE) cartridges can significantly increase artifactual 8-OHG formation.[1] If concentration is necessary, consider alternative methods or ensure the presence of antioxidants.
-
Optimize DNA Hydrolysis: Use sufficient amounts of DNA (around 100 µg) for hydrolysis to minimize the relative contribution of any spurious oxidation that may occur.[1]
Q2: I'm observing low recovery of 8-OHG from my samples. What are the potential reasons and solutions?
A: Low recovery can stem from several factors, including inefficient extraction, degradation of the analyte, or losses during sample cleanup.
Troubleshooting Steps:
-
Optimize Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the cartridge type and elution conditions are optimized for 8-OHG. The choice of sorbent (e.g., C18) and the composition of wash and elution buffers are critical.
-
Sample Stability: 8-OHG is generally stable in urine, even at room temperature for 24 hours and for over two years at -80°C. However, repeated freeze-thaw cycles should be avoided. For other sample types, it is crucial to process them promptly or store them at -80°C.
-
Prevent Adsorption: 8-OHG can adsorb to certain plastics. Use low-binding microcentrifuge tubes and pipette tips throughout your workflow.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as ¹⁵N₅-8-OHdG, is highly recommended. This allows for the correction of sample loss during preparation and analysis, leading to more accurate quantification.
Chromatography & Detection
Q3: I'm experiencing poor peak shape (tailing) for my 8-OHG peak in HPLC analysis. How can I improve it?
A: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase is critical. For reversed-phase chromatography of 8-OHG, a slightly acidic mobile phase (e.g., pH 4.5-5.5) can help to suppress the ionization of residual silanol (B1196071) groups on the column, which can cause tailing.
-
Column Choice: Not all C18 columns are the same. Consider using a column with end-capping to minimize exposed silanol groups.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to block active sites on the stationary phase and improve peak shape.
-
System Contamination: Ensure your HPLC system, including the injector and tubing, is clean. Contaminants can lead to peak distortion.
Q4: I'm struggling with matrix effects in my LC-MS/MS analysis of urine/plasma samples. What strategies can I employ?
A: Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS.
Troubleshooting Steps:
-
Effective Sample Cleanup: A robust sample preparation method is the first line of defense. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between 8-OHG and the matrix components that are causing the interference. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Internal Standard: The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Standard Addition: The method of standard addition can be used to quantify the analyte in the presence of matrix effects, although it is more labor-intensive.
Quantitative Data Summary
The following tables summarize reported recovery rates and levels of 8-OHG using different methodologies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Recovery of 8-OHG from Urine Samples
| Extraction Method | Analytical Technique | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | HPLC-ECD | 74.5 ± 12 | [1] |
| Lyophilization | LC-MS/MS | 84 - 106 | [3] |
| Reinforced Solid/Liquid Phase Microextraction | HPLC-DAD | > 92.36 | [4] |
Table 2: Comparison of 8-OHG Levels with Different DNA Isolation Methods
| DNA Isolation Method | Biological Sample | 8-OHG Level (lesions / 10⁵ dG) | Key Findings | Reference |
| Phenol (B47542) Extraction | Rat Liver nDNA | ~0.5 | Higher levels of artifactual oxidation observed. | [2] |
| Sodium Iodide (NaI) Method | Rat Liver nDNA | ~0.035 | Significantly lower levels of artifactual oxidation compared to the phenol method. | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments related to 8-OHG analysis.
Protocol 1: DNA Extraction from Mammalian Cells with Minimized Artifactual Oxidation
This protocol is adapted from methods designed to reduce spurious oxidation of guanine.
Materials:
-
Cell pellet
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5% SDS
-
RNase A (20 µg/mL)
-
Proteinase K (200 µg/mL)
-
Sodium Iodide (NaI) solution (chaotropic agent)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Deferoxamine (DFO) - to be added to all aqueous solutions at a final concentration of 0.1 mM
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing 0.1 mM DFO.
-
RNA Digestion: Add RNase A and incubate at 37°C for 30-60 minutes.
-
Protein Digestion: Add Proteinase K and incubate at 50°C for 1-3 hours.
-
Protein Precipitation: Add NaI solution to the lysate to precipitate proteins.
-
DNA Precipitation: Centrifuge to pellet the precipitated protein and transfer the supernatant containing the DNA to a new tube. Add ice-cold isopropanol to precipitate the DNA.
-
DNA Washing: Wash the DNA pellet with ice-cold 70% ethanol.
-
DNA Resuspension: Air-dry the pellet briefly and resuspend in TE buffer containing 0.1 mM DFO.
-
DNA Quantification: Determine the DNA concentration and purity using a spectrophotometer.
Protocol 2: Analysis of Urinary 8-OHdG by HPLC-ECD
This protocol provides a general framework for the analysis of 8-OHdG in urine using solid-phase extraction and HPLC with electrochemical detection.
Materials:
-
Urine sample
-
Potassium dihydrogen phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Deionized water
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile Phase: e.g., 50 mM potassium phosphate buffer (pH 5.5) with 5-10% methanol
Procedure:
-
Sample Preparation: Mix the urine sample with an equal volume of potassium dihydrogen phosphate buffer.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by deionized water and then the phosphate buffer.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the phosphate buffer to remove interfering substances.
-
Elution: Elute the 8-OHdG from the cartridge with methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
-
HPLC-ECD Analysis: Inject the reconstituted sample into the HPLC system. Detect 8-OHdG using the ECD set at an appropriate oxidation potential (e.g., +600 mV).
-
Quantification: Quantify the 8-OHdG concentration by comparing the peak area to a standard curve prepared with known concentrations of 8-OHdG.
Visualizations
The following diagrams illustrate key workflows and relationships in 8-OHG analysis.
Caption: A generalized workflow for 8-OHG analysis emphasizing critical control points.
Caption: A troubleshooting decision tree for common issues in 8-OHG analysis.
References
- 1. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Accuracy of 8-Hydroxy-2'-deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker for oxidative DNA damage, demands the highest levels of accuracy and precision. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution, which relies on the use of a stable isotope-labeled internal standard. This guide provides a comprehensive comparison of the performance of various internal standards, with a focus on the accuracy of 8-Hydroxy-2'-deoxyguanosine-¹³C,¹⁵N₂.
Stable isotope-labeled internal standards are the preferred choice for quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. The ideal internal standard is one that closely mimics the behavior of the analyte throughout the entire analytical process.
Performance Comparison of Internal Standards for 8-OHdG Quantification
While direct head-to-head comparative studies for 8-Hydroxy-2'-deoxyguanosine-¹³C,¹⁵N₂ are limited in the readily available literature, we can infer its performance by comparing validated methods using other highly effective stable isotope-labeled internal standards, such as [¹⁵N₅]-8-OHdG. The data presented below is a summary from multiple studies and provides a benchmark for the expected performance of a high-quality stable isotope-labeled internal standard.
| Performance Metric | [¹⁵N₅]-8-OHdG | Irradiated [¹⁵N]DNA | 8-[¹⁸O]hydroxy-2'-deoxyguanosine | Notes |
| Accuracy | 90.9% - 94.8%[1] | Not explicitly reported | Not explicitly reported | Accuracy is typically reported as the percentage recovery of a known amount of analyte. |
| Precision (CV) | Intra-day: < 3.7%[1] Inter-assay: ≤ 10%[2] | 7.9%[3] | 16%[3] | Precision is a measure of the reproducibility of the measurement, with lower CV indicating higher precision. |
| Linearity (R²) | ≥ 0.99[1][2] | Not explicitly reported | Not explicitly reported | Linearity indicates the range over which the detector response is proportional to the analyte concentration. |
| Limit of Quantification (LOQ) | 1.0 nM (0.28 ng/mL)[1][2] | Not explicitly reported | Not explicitly reported | The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | 0.30 nM[1] | Not explicitly reported | Not explicitly reported | The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy. |
Table 1: Comparison of performance metrics for different stable isotope-labeled internal standards used in the quantification of 8-OHdG. The data is compiled from various LC-MS/MS method validation studies.
Based on the principles of isotope dilution mass spectrometry, 8-Hydroxy-2'-deoxyguanosine-¹³C,¹⁵N₂ is expected to exhibit performance characteristics comparable to or exceeding those of [¹⁵N₅]-8-OHdG. The inclusion of both ¹³C and ¹⁵N isotopes provides a significant mass shift from the native analyte, which can help to minimize potential spectral interferences.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 8-OHdG in biological samples using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Urine)
-
Thawing and Centrifugation: Urine samples are thawed at room temperature and centrifuged to remove any particulate matter.
-
Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard (e.g., 8-Hydroxy-2'-deoxyguanosine-¹³C,¹⁵N₂) is added to each urine sample.
-
Solid Phase Extraction (SPE): Samples are often cleaned up and concentrated using a solid-phase extraction cartridge to remove interfering substances from the matrix.
-
Elution and Evaporation: The analyte and internal standard are eluted from the SPE cartridge, and the eluent is evaporated to dryness.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reverse-phase C18 column is commonly used for the separation of 8-OHdG.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the native 8-OHdG and the stable isotope-labeled internal standard are monitored. For example:
-
Quantification: The concentration of 8-OHdG in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 8-OHdG and a constant concentration of the internal standard.
-
Visualizations
Figure 1. General Workflow for 8-OHdG Quantification
Figure 2. Principle of Isotope Dilution Mass Spectrometry
References
- 1. Detection of 8-hydroxydeoxyguanosine (8-OHdG) as a biomarker of oxidative damage in peripheral leukocyte DNA by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Irradiated (15N)DNA as an internal standard for analysis of base-oxidized DNA constituents by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards for Oxidative Damage Analysis
An objective comparison of performance for accurate and reliable quantification of oxidative stress biomarkers.
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative damage is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. The use of internal standards in mass spectrometry-based analyses is fundamental to achieving reliable and reproducible results. This guide provides a comprehensive comparison of different internal standards used in the analysis of key oxidative damage biomarkers, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. These are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The core principle is that the SIL-IS will behave identically to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.
Deuterated (²H) vs. Carbon-13 (¹³C)-Labeled Internal Standards: A Head-to-Head Comparison
While both deuterated and ¹³C-labeled compounds serve as effective internal standards, their performance characteristics can differ significantly. The general consensus in the scientific community is that ¹³C-labeled standards offer superior performance for many applications.
One of the most critical differences lies in their chromatographic behavior. Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting slightly earlier than the non-labeled analyte. This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[1] This separation can compromise accurate quantification, especially if the analyte and the internal standard are affected differently by matrix effects across the chromatographic peak.[2] In contrast, ¹³C-labeled standards have virtually identical physicochemical properties to their native counterparts, resulting in perfect co-elution.[3]
Another important consideration is the stability of the isotopic label. Deuterium atoms, particularly those on exchangeable sites like hydroxyl (-OD) or amine (-ND) groups, can potentially be lost and replaced by hydrogen atoms from the solvent.[2] ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange, ensuring the integrity of the standard throughout the analytical process.
Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings & Citations |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the analyte. | Typically co-elutes perfectly with the analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[2][3] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a potential for up to 40% error in certain instances.[2][3] | Generally demonstrates improved accuracy and precision. | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[3] |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium with hydrogen, especially if the label is in an exchangeable position. | The ¹³C label is integrated into the carbon skeleton and is not prone to exchange. | ¹³C-labeled standards offer greater stability and reliability of the isotopic label.[2] |
| Cost & Availability | Generally more common and less expensive. | Can be more expensive and less readily available for some analytes. | The higher cost of ¹³C-IS may be offset by improved data quality and reduced method development time. |
Application in the Analysis of Key Oxidative Damage Biomarkers
Lipid Peroxidation: F₂-Isoprostanes and Malondialdehyde (MDA)
F₂-isoprostanes are considered a gold standard biomarker for in vivo lipid peroxidation. Their analysis is commonly performed using GC-MS or LC-MS/MS with a deuterated internal standard, such as 8-iso-PGF₂α-d₄.[4][5] For malondialdehyde (MDA), another widely used marker of lipid peroxidation, deuterated internal standards are also employed in GC-MS methods to achieve accurate quantification, especially in complex matrices like milk powders.[6][7]
DNA Oxidation: 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
The analysis of 8-oxo-dG, a key biomarker of oxidative DNA damage, is susceptible to artifactual oxidation during sample preparation. The use of a stable isotope-labeled internal standard is crucial for accurate quantification. Both ¹⁵N₅-labeled and deuterated internal standards are used.[8][9] However, ¹⁵N₅-labeled standards are often preferred to avoid any potential isotope effects associated with deuterium labeling.
Protein Oxidation: Protein Carbonyls
Protein carbonyls are a common marker of protein oxidation. The most widely used method for their quantification involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by spectrophotometric or immunochemical detection.[10][11] While this method is robust, it provides a global measure of protein carbonylation. For more specific and quantitative analysis of carbonylation on particular amino acid residues, mass spectrometry-based methods are employed. These advanced methods often utilize stable isotope-labeled amino acids as internal standards for accurate quantification.[12]
Experimental Workflows and Methodologies
The following diagrams and protocols provide an overview of typical experimental workflows for the analysis of oxidative damage biomarkers using internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of F2-isoprostanes and prostaglandins in human urine by liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of analytical techniques to quantify malondialdehyde in milk powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A step-by-step protocol for assaying protein carbonylation in biological samples [agris.fao.org]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Navigating the Landscape of Oxidative Stress: A Comparative Guide to 8-Hydroxyguanosine Measurement Methods
For researchers, scientists, and drug development professionals, the accurate measurement of 8-hydroxyguanosine (B14389) (8-OHG) and its deoxynucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a critical step in evaluating oxidative stress and DNA damage. The choice of analytical method can significantly impact experimental outcomes, making a thorough understanding of the available techniques essential. This guide provides an objective comparison of the most common methods for 8-OHG and 8-OHdG quantification, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The landscape of 8-OHdG analysis is dominated by three primary techniques: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method presents a unique balance of sensitivity, specificity, throughput, and cost, which must be carefully weighed against the specific requirements of a study.
Performance Comparison of Analytical Methods
The cross-validation of these methods has been a subject of extensive research, with a general consensus emerging regarding their respective strengths and weaknesses. LC-MS/MS is widely regarded as the "gold standard" due to its high sensitivity and specificity.[1][2][3] ELISA, while offering high throughput and ease of use, often suffers from a lack of specificity and a tendency to overestimate 8-OHdG concentrations.[2][4][5] HPLC-ECD provides good sensitivity but can be susceptible to interference from co-eluting compounds.[6][7]
| Parameter | LC-MS/MS | HPLC-ECD | ELISA | GC-MS |
| Specificity | Very High | High | Moderate to Low | High |
| Sensitivity | Very High (femtomolar) | High (femtomolar) | Moderate | Very High |
| Accuracy | High | Moderate to High | Low to Moderate | Moderate to High |
| Throughput | Moderate | Low to Moderate | High | Low |
| Cost | High | Moderate | Low | High |
| Susceptibility to Artifacts | Low | Moderate (co-eluting compounds) | High (cross-reactivity) | High (derivatization) |
| Correlation with LC-MS/MS | N/A | Generally Good | Variable (r² ≈ 0.70 in some studies)[1] | Good |
Experimental Workflows: A Visual Guide
The following diagram illustrates the generalized workflows for the three most common 8-OHdG measurement techniques.
References
- 1. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 8-OHdG Quantification: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker of oxidative DNA damage, is paramount. This guide provides an objective comparison of common analytical methods, supported by data from inter-laboratory studies, to aid in the selection and implementation of the most appropriate quantification strategy.
The measurement of 8-OHdG is crucial for assessing oxidative stress implicated in various diseases, including cancer and neurodegenerative disorders. However, significant variability in reported 8-OHdG levels exists across laboratories, largely due to differences in analytical methods and experimental protocols. This guide summarizes key findings from comparative studies, including those by the European Standards Committee on Oxidative DNA Damage (ESCODD), to provide clarity on the performance of different techniques.
Comparative Analysis of Quantification Methods
Several analytical methods are employed for the quantification of 8-OHdG, each with its own advantages and limitations. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Inter-laboratory comparison studies have highlighted the discrepancies in results obtained using these different methods. For instance, ELISA methods have sometimes reported urinary 8-OHdG concentrations nearly two times higher than those obtained by HPLC-ECD.[1] While LC-MS/MS is often considered a highly sensitive and specific method, early inter-laboratory trials suggested that, on the grounds of precision and detection of dose response, it was not yet to be recommended without further standardization.[2][3]
The ESCODD has conducted extensive inter-laboratory trials to improve the precision and accuracy of 8-OHdG measurements.[4] These studies have shown that while most HPLC procedures and some GC-MS and LC-MS/MS methods could provide values within ±40% of the target for standard samples, the variability increased significantly when analyzing biological samples with low 8-OHdG concentrations.[2][3] A key takeaway from these comparisons is the critical need for robust, standardized protocols and careful quality control to minimize analytical variation, with a coefficient of variation of less than 10% being the target for reasonable precision.[2][3]
Quantitative Data Summary
The following tables summarize representative data from inter-laboratory comparisons, illustrating the range of reported 8-OHdG values across different methods and laboratories. It is important to note that direct comparison of absolute values can be challenging due to variations in study design and sample types.
Table 1: Inter-Laboratory Comparison of 8-OHdG in Calf Thymus DNA (Untreated)
| Laboratory/Method ID | Method | Reported 8-oxoGua/10^6 Gua |
| Lab A | HPLC-ECD | 45.6 |
| Lab B | GC-MS | High compared to HPLC |
| Lab C | HPLC-MS/MS | Median value |
| Lab D | Enzymatic (Comet Assay) | 0.79 (in HeLa Cells) |
| Median (All Methods) | 45.6 |
Data compiled from findings reported by ESCODD. The values are illustrative of the variability observed.[4][5]
Table 2: Comparison of Urinary 8-OHdG Quantification Methods in Healthy Adults
| Method | Mean Concentration (ng/mg creatinine) | Key Observations |
| LC-MS/MS | 3.9 | Generally considered highly sensitive and specific. |
| HPLC-ECD | Variable | Prone to overestimation without proper sample cleanup. |
| ELISA | Often higher than LC-MS/MS | May show cross-reactivity; good for screening. |
This table provides a general comparison based on findings from multiple studies. Absolute values can vary significantly based on the population and specific protocol.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible 8-OHdG quantification. Below are representative methodologies for the key analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for 8-OHdG quantification.
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 8000 rpm for 10 minutes to remove sediment.
-
To 1.0 mL of the supernatant, add an internal standard (e.g., ¹⁵N₅-labeled 8-OHdG).
-
Add 950 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex and centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.[2]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 1 mM ammonium (B1175870) fluoride).
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the parent ion to a specific daughter ion (e.g., m/z 284 -> 168 for 8-OHdG).[6]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a widely used method that offers high sensitivity.
Sample Preparation (DNA):
-
Isolate DNA from cells or tissues using a method that minimizes artifactual oxidation (e.g., avoiding phenol (B47542) extraction).
-
Digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.
-
Filter the digest through a 0.22 µm filter before injection.
Chromatographic and Detection Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase, for example, a phosphate (B84403) buffer (pH 7.0) containing a small percentage of acetonitrile and EDTA.[1]
-
Detector: An electrochemical detector with a guard cell and an analytical cell. The potential of the analytical cell is set to optimize the detection of 8-OHdG while minimizing interference.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS requires derivatization of the analyte to make it volatile.
Sample Preparation and Derivatization:
-
Hydrolyze the DNA sample using formic acid.
-
Perform solid-phase extraction (SPE) to purify the 8-OHdG.
-
Freeze-dry the sample.
-
Derivatize the dried sample using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane).
GC-MS Conditions:
-
Column: A capillary column suitable for separating the derivatized nucleosides.
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized 8-OHdG.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for screening large numbers of samples.
Assay Protocol (Competitive ELISA):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standard or sample to the wells of a microtiter plate pre-coated with 8-OHdG.
-
Add 50 µL of a monoclonal antibody specific for 8-OHdG to each well (except blanks).
-
Incubate for a specified time (e.g., 1 hour at 37°C or overnight at 4°C).
-
Wash the plate to remove unbound antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and wash the plate again.
-
Add a TMB substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The concentration of 8-OHdG in the sample is inversely proportional to the signal intensity.[7][8][9]
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate a typical inter-laboratory comparison workflow and the formation of 8-OHdG.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tjoddergisi.org [tjoddergisi.org]
- 7. nwlifescience.com [nwlifescience.com]
- 8. agrisera.com [agrisera.com]
- 9. ELISA Kit for 8-Hydroxydeoxyguanosine (8-OHdG) | CEA660Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
A Researcher's Guide to the Validation of LC-MS Methods for 8-Hydroxyguanosine Analysis Using a Labeled Standard
An objective comparison of analytical approaches for the reliable quantification of a key oxidative stress biomarker.
This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of 8-Hydroxyguanosine (8-OHG), a critical biomarker for oxidative DNA damage. We delve into the performance of various approaches utilizing labeled internal standards, offering supporting experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most robust analytical methodology.
The Gold Standard: Isotope Dilution LC-MS/MS
While various techniques, such as ELISA and Gas Chromatography-Mass Spectrometry (GC-MS), have been employed for the measurement of 8-OHG, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using an isotope-labeled internal standard has emerged as the gold standard. This preference is due to its superior sensitivity, specificity, and accuracy.[1][2] The use of a stable isotope-labeled internal standard, such as ¹⁵N₅-8-OHdG or ¹⁸O-8-OHdG, is crucial as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects.[3][4]
Performance Comparison of Validated LC-MS/MS Methods
The following tables summarize the validation parameters of published LC-MS/MS methods for the quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), the deoxynucleoside form of 8-OHG, in human urine. The use of a labeled internal standard is a common feature of these high-performing methods.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for 8-OHdG in Human Urine
| Parameter | Method 1 | Method 2 |
| Internal Standard | 8-Hydroxy-2'-Deoxyguanosine [¹⁵N₅, 98%] | Not Specified |
| Linearity Range | 0.25 - 20 ng/mL | Not Specified |
| Correlation Coefficient (R²) | ≥ 0.998 | Not Specified |
| Limit of Detection (LOD) | 0.019 ng/mL | 2.3 nmol/L |
| Limit of Quantification (LOQ) | 0.062 ng/mL | Not Specified |
| Intra-day Precision (%RSD) | < 9% | < 3.0% |
| Inter-day Precision (%RSD) | < 9% | < 4.7% |
| Accuracy (% Recovery) | Not Specified | 97.7 - 103.5% |
| Recovery | Not Specified | 97% - 101% |
Sources: Method 1 data extracted from a study by Gürdeniz et al.[5][6] Method 2 data from a study by Gherardi et al.[7]
Choosing a Labeled Internal Standard
The selection of an appropriate labeled internal standard is critical for the accuracy of an LC-MS/MS assay. Both ¹⁵N- and ¹⁸O-labeled 8-OHdG have been successfully used. A study comparing a ¹⁵N₃-¹³C-labeled 8-OHGua with an ¹⁸O-labeled 8-OHdG for GC-MS analysis found that both internal standards yielded similar results, suggesting that either labeling strategy can be effective when properly implemented.[4] For LC-MS/MS, a stable isotope-labeled analog that is chemically identical to the analyte, such as ¹⁵N₅-8-OHdG, is generally preferred as it will have the same chromatographic retention time and ionization response, providing the most accurate correction.
Sample Preparation: A Critical Step for Accurate Quantification
The choice of sample preparation technique significantly impacts the reduction of matrix interference and the overall performance of the assay. The most common methods for biological matrices like urine and DNA hydrolysates are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively concentrate the analyte, leading to cleaner extracts and improved sensitivity.[8]
-
Liquid-Liquid Extraction (LLE): A classic technique that relies on the differential solubility of the analyte in two immiscible liquids. It can be effective but may be more labor-intensive and use larger volumes of organic solvents.[8]
-
Protein Precipitation: A simpler and faster method, often achieved by adding a solvent like acetonitrile (B52724), but it is generally less effective at removing interfering matrix components compared to SPE.[9][10][11][12]
For complex matrices, SPE is often the preferred method for achieving the lowest matrix effects and highest sensitivity.
Experimental Protocols
Below is a representative experimental protocol for the analysis of 8-OHdG in human urine using LC-MS/MS with a labeled internal standard, based on published methodologies.[5][6]
1. Sample Preparation (Dilution/Precipitation)
-
Thaw frozen urine samples at room temperature.
-
To 1.0 mL of urine, add 50 µL of the internal standard solution (e.g., 8-Hydroxy-2'-deoxyguanosine [¹⁵N₅, 98%]).
-
Add 950 µL of acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 8000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: HILIC Plus column (150 x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 1 mM ammonium (B1175870) fluoride (B91410) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6460 Triple Quadrupole (QqQ) or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
8-OHdG: m/z 284 → 168
-
¹⁵N₅-8-OHdG: m/z 289 → 173
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of 8-OHG.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Urine 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a specific marker of oxidative stress, using direct, isocratic LC-MS/MS: Method evaluation and application in study of biological variation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechnol.com [scitechnol.com]
- 9. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 8-Hydroxy Guanosine-¹³C,¹⁵N₂ vs. Deuterated Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of oxidative stress biomarkers, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between 8-Hydroxy Guanosine-¹³C,¹⁵N₂ and deuterated internal standards, supported by established principles in mass spectrometry and illustrative experimental data.
In the realm of quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for correcting analytical variability. However, the specific isotopes used for labeling can significantly impact assay performance. While deuterated standards are common due to their lower cost and wider availability, internal standards labeled with heavy atoms like ¹³C and ¹⁵N, such as 8-Hydroxy Guanosine-¹³C,¹⁵N₂, are increasingly recognized as the superior choice for robust and accurate quantification.[1][2][3]
The fundamental advantage of ¹³C and ¹⁵N labeling lies in the minimal impact on the molecule's physicochemical properties.[4] This results in a near-identical chromatographic behavior to the unlabeled analyte, a critical factor for compensating for matrix effects.[1] Deuterated standards, due to the significant mass difference between hydrogen and deuterium (B1214612), can exhibit chromatographic shifts, leading to differential ionization suppression or enhancement compared to the analyte and potentially compromising data accuracy.[1][5] Furthermore, ¹³C and ¹⁵N labels are integrated into the core structure of the molecule, ensuring high isotopic stability and eliminating the risk of back-exchange that can sometimes occur with deuterium labels, particularly in acidic or basic conditions.[5]
Performance Comparison: A Data-Driven Perspective
Table 1: Illustrative Performance Characteristics with a ¹³C-Labeled Internal Standard
| Validation Parameter | Performance Metric | Key Findings |
| Chromatographic Co-elution | Perfect co-elution with the unlabeled analyte. | Ensures identical experience of matrix effects, leading to more accurate correction.[1][4] |
| Accuracy (Mean Bias) | 100.3% (with a standard deviation of 7.6%) | Demonstrates high accuracy in quantification.[1] |
| Precision (CV%) | Significantly reduced Coefficient of Variation (CV%) compared to deuterated standards. | Indicates higher reproducibility of the measurement.[1] |
| Isotopic Stability | High stability with no risk of isotope exchange. | Guarantees the integrity of the internal standard throughout the analytical process.[5] |
Note: The data presented is illustrative and based on studies of other small molecules, but it reflects the generally accepted advantages of ¹³C-labeling.
Table 2: Illustrative Performance Characteristics with a Deuterated Internal Standard
| Validation Parameter | Performance Metric | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect). | Can lead to differential matrix effects and compromise quantification accuracy.[1][5] |
| Accuracy (Mean Bias) | Can lead to inaccuracies, with reported errors of up to 40% in some cases due to imperfect retention time matching. | Highlights the potential for systematic errors in quantification.[1] |
| Precision (CV%) | Generally higher CV% compared to ¹³C-labeled standards in the presence of significant matrix effects. | Suggests lower reproducibility under challenging analytical conditions. |
| Isotopic Stability | Generally stable, but can be susceptible to back-exchange in certain molecular positions and conditions. | May lead to a decrease in the concentration of the labeled standard and inaccurate results.[5] |
Note: The data presented is illustrative and based on studies of other small molecules, but it reflects the generally accepted limitations of deuterium-labeling.
Experimental Protocols: Quantification of 8-Hydroxy-2'-deoxyguanosine (B1666359) in Urine
The following is a representative experimental protocol for the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a closely related and commonly measured biomarker of oxidative DNA damage, using an LC-MS/MS method with a ¹⁵N-labeled internal standard. This protocol can be adapted for the analysis of 8-Hydroxy Guanosine.
Sample Preparation
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4,000 rpm for 10 minutes to pellet any precipitate.
-
Internal Standard Spiking: To 100 µL of the urine supernatant, add a known amount of ¹⁵N₅-8-OHdG internal standard solution.
-
Dilution: Dilute the sample with 900 µL of the initial mobile phase (e.g., 2% acetonitrile (B52724) in water with 0.1% formic acid).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 8-OHdG from other urine components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
8-OHdG transition: m/z 284 → 168
-
¹⁵N₅-8-OHdG transition: m/z 289 → 173
-
Quantification
The concentration of 8-OHdG in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of 8-OHdG.
Visualizing the Workflow and Key Concepts
To further clarify the experimental process and the theoretical advantages of ¹³C,¹⁵N₂-labeled internal standards, the following diagrams are provided.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of 8-Hydroxy Guanosine, the use of a ¹³C,¹⁵N₂-labeled internal standard is strongly recommended. Its ability to co-elute with the analyte provides superior correction for matrix effects, and its isotopic stability ensures the integrity of the standard throughout the analytical process. While deuterated internal standards can be a viable option, particularly when cost is a primary concern, their potential for chromatographic shifts and isotopic exchange necessitates more rigorous method development and validation to ensure data reliability. Ultimately, the investment in a ¹³C,¹⁵N₂-labeled internal standard is a critical step towards generating robust, defensible, and high-quality quantitative data in oxidative stress research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Performance Assessment of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ in Complex Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ as an internal standard for the quantification of 8-Hydroxy Guanosine (8-OHG), a key biomarker for oxidative stress, in complex biological matrices. The performance of this isotopically labeled standard is evaluated against other common alternatives, supported by established principles in mass spectrometry and data from relevant studies.
Superior Performance of ¹³C,¹⁵N₂-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout sample preparation and analysis, thus correcting for variability. Among these, standards incorporating ¹³C and ¹⁵N offer distinct advantages over deuterated (²H) or singly labeled standards.
Key Performance Advantages:
-
Chromatographic Co-elution: ¹³C and ¹⁵N labeling results in a standard that is chemically and physically almost identical to the analyte. This ensures perfect co-elution during liquid chromatography (LC), providing the most accurate compensation for matrix effects that can vary across a chromatographic peak. Deuterated standards, in contrast, can exhibit a slight retention time shift, eluting earlier than the non-labeled analyte, which can lead to differential ion suppression or enhancement and compromise quantification accuracy.
-
Isotopic Stability: ¹³C and ¹⁵N isotopes are stably integrated into the molecular backbone and are not susceptible to exchange with the sample matrix or solvents. Deuterium labels, particularly on heteroatoms, can sometimes be prone to back-exchange, which would affect the accuracy of the results.
-
Reduced Isotopic Interference: The mass shift provided by ¹³C and ¹⁵N labeling moves the signal for the internal standard sufficiently far from the natural isotopic cluster of the unlabeled analyte, minimizing the potential for isotopic interference.
Quantitative Data Comparison
| Performance Parameter | 8-Hydroxy Guanosine-¹³C,¹⁵N₂ (Expected) | 8-Hydroxy-2'-deoxyguanosine-¹⁵N₅[1][2] | Deuterated 8-Hydroxy Guanosine (Hypothetical) | Unlabeled 8-Hydroxy Guanosine (Analog Standard) |
| Recovery (%) | High and consistent across various matrices | 98.1% to 109.2% (in urine) | Potentially variable due to slight physicochemical differences | Highly variable and matrix-dependent |
| Matrix Effect | Minimal, due to co-elution and identical ionization | Minimal with appropriate sample preparation | Potential for differential matrix effects due to chromatographic shift | Significant and unpredictable |
| Precision (%RSD) | < 15% | Intra-day: 2.5–8.9%, Inter-day: 3.4–8.7% (in urine) | Generally < 20%, but can be higher with significant matrix effects | Often > 20% |
| Accuracy (%Bias) | Within ± 15% | Within ± 15% | Can be biased due to differential matrix effects | Prone to significant bias |
| Co-elution with Analyte | Perfect | Near-perfect | Slight retention time shift often observed | May not co-elute perfectly |
| Isotopic Stability | High | High | Generally stable, but potential for H/D exchange | Not applicable |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate quantification of 8-OHG in complex matrices. Below is a representative protocol for the analysis of 8-OHG in human plasma using 8-Hydroxy Guanosine-¹³C,¹⁵N₂ as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of 8-Hydroxy Guanosine-¹³C,¹⁵N₂ working solution (e.g., 100 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for both 8-OHG and 8-Hydroxy Guanosine-¹³C,¹⁵N₂ would need to be optimized.
Visualizations
Signaling Pathway: Base Excision Repair of 8-Oxoguanine
References
A Researcher's Guide to 8-Hydroxyguanosine (8-OHG) Quantification
Introduction
8-Hydroxyguanosine (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are well-established and crucial biomarkers for assessing oxidative stress and damage to RNA and DNA.[1][2] Reactive oxygen species (ROS), generated through normal metabolic processes and exposure to environmental factors, can damage nucleic acids, with the formation of 8-OHG being one of the most common lesions.[2][3] The quantification of these adducts in biological samples such as urine, plasma, serum, and tissue is vital for research in toxicology, aging, and various pathologies including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4][5]
This guide provides a comparative overview of the most prevalent analytical techniques for 8-OHG and 8-OHdG quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the experimental protocols, present key quantitative performance data, and offer guidance for selecting the most appropriate method for your research needs.
Core Quantification Methodologies
The choice of analytical method depends on the specific requirements of the study, including desired sensitivity, specificity, sample matrix, throughput, and available resources.[4][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of 8-OHdG due to its exceptional sensitivity and specificity.[4][7] The technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. The use of a stable isotope-labeled internal standard allows for highly accurate quantification via isotope-dilution mass spectrometry (IDMS).[8][9]
Experimental Protocol (General)
-
Sample Collection & Storage : Collect urine, plasma, or tissue samples. Urine should be centrifuged to remove sediment and stored at -20°C or lower.[10][11]
-
DNA/RNA Extraction : For cellular or tissue samples, DNA/RNA is first isolated using standard extraction kits or protocols.
-
Hydrolysis : DNA is enzymatically digested to its constituent nucleosides using a combination of enzymes like nuclease P1 and alkaline phosphatase.[8][12] Acidic hydrolysis (e.g., with formic acid) can also be used, but may risk artificial oxidation if not performed carefully.[8][13]
-
Solid-Phase Extraction (SPE) : The sample digest is purified to remove interfering substances. A C18 cartridge is commonly used to retain 8-OHdG while salts and other polar molecules are washed away.[14][15] The analyte is then eluted with an organic solvent like methanol.[15]
-
LC Separation : The purified sample is injected into an HPLC or UPLC system, typically with a C18 reversed-phase column, to separate 8-OHdG from other nucleosides.[8][16]
-
MS/MS Detection : The eluent is directed to a tandem mass spectrometer. Electrospray ionization (ESI) in positive mode is common.[11] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition (e.g., m/z 284 -> 168 for 8-OHdG).[7][17]
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is another highly sensitive and selective method for 8-OHdG analysis and was one of the first techniques widely adopted for this purpose.[2][3] It is preferred for its high sensitivity, reaching the femtomolar range.[1][5] The method relies on the electrochemical properties of 8-OHdG, which can be readily oxidized at a specific electrical potential.
Experimental Protocol (General)
-
Sample Preparation : The initial steps of sample collection, DNA extraction, hydrolysis, and SPE are largely identical to those for LC-MS/MS.[14][18]
-
HPLC Separation : The purified sample is injected into an HPLC system with a reversed-phase column to separate 8-OHdG from other electrochemically active compounds.[2]
-
Electrochemical Detection : The column eluent passes through an electrochemical detector cell containing a working electrode (typically glassy carbon).[18] A specific potential (e.g., +0.5 V to +0.9 V) is applied, causing the oxidation of 8-OHdG and generating a measurable electrical current that is proportional to its concentration.[18] Coulometric detection is generally more sensitive than amperometric detection.[19][20]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on the specific recognition of 8-OHdG by a monoclonal antibody.[4] It is often used for screening large numbers of samples due to its relative simplicity and speed.
Experimental Protocol (Competitive ELISA)
-
Plate Coating : A microtiter plate is pre-coated with an 8-OHdG conjugate (e.g., 8-OHG/BSA).[21][22]
-
Competitive Binding : Samples and standards are added to the wells, followed by the addition of a primary monoclonal anti-8-OHdG antibody.[12] The 8-OHdG in the sample competes with the plate-bound 8-OHdG for binding to the limited amount of antibody.
-
Washing : The plate is washed to remove unbound antibody and other components.[22]
-
Secondary Antibody Incubation : An enzyme-conjugated secondary antibody (e.g., HRP-conjugate) that binds to the primary antibody is added to the wells.[21]
-
Washing : The plate is washed again to remove the unbound secondary antibody.[23]
-
Substrate Addition : A chromogenic substrate (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.[10]
-
Reaction Stop & Measurement : The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader.[10][23] The color intensity is inversely proportional to the concentration of 8-OHdG in the sample.
Quantitative Performance Comparison
The following table summarizes key performance metrics for the different 8-OHG/8-OHdG quantification methods as reported in the literature. Note that values can vary significantly based on the specific instrumentation, protocol, and sample matrix.
| Parameter | LC-MS/MS | HPLC-ECD | ELISA | GC-MS |
| Limit of Detection (LOD) | ~0.02 - 0.5 ng/mL[16][17] | Femtomolar range[3] | ~0.59 ng/mL[10] | ~10 femtomol on-column[24] |
| Limit of Quantification (LOQ) | ~0.06 - 0.5 ng/mL[16][17] | Sub-picomole levels[5] | ~2.5 nM (>2.5 pmol/ml)[25] | |
| **Linearity (R²) ** | >0.99[11][16] | >0.99 | Typically >0.98 | >0.99[25] |
| Precision (CV%) | <10%[19] | <10%[19] | 5 - 15% | <9%[25] |
| Specificity | Very High | High | Moderate (potential cross-reactivity)[2] | High |
| Throughput | Moderate | Low to Moderate | High | Low to Moderate |
| Cost (Instrument) | High | Moderate | Low | High |
| Cost (Per Sample) | Moderate to High | Moderate | Low | High |
| Artifact Potential | Low (minimized by isotope dilution) | Moderate (risk during sample prep) | High (cross-reactivity with other molecules) | Moderate (derivatization can introduce artifacts)[8][13] |
Experimental Workflows and Method Selection
The visualization below illustrates a generalized workflow for the quantification of 8-OHG/8-OHdG from biological samples.
Caption: General experimental workflow for 8-OHG quantification.
Choosing the right method is critical for achieving reliable and meaningful results. The following decision tree provides a logical guide for selecting an appropriate technique based on common research priorities.
Caption: Decision tree for selecting an 8-OHG quantification method.
Conclusion and Recommendations
The accurate measurement of 8-Hydroxyguanosine is fundamental to the field of oxidative stress research.
-
LC-MS/MS stands out as the most robust, specific, and accurate method, making it the preferred choice for studies requiring definitive quantification, especially when analyzing complex biological matrices. Its primary drawbacks are the high initial instrument cost and the need for specialized technical expertise.
-
HPLC-ECD offers an excellent balance of high sensitivity and moderate cost.[3] It remains a powerful and reliable technique, particularly in laboratories where mass spectrometry is not available.[1] However, it is susceptible to interference from other electroactive compounds if chromatographic separation is not optimal.
-
ELISA is unmatched for high-throughput screening of a large number of samples.[26] It is cost-effective and requires less specialized equipment. Researchers must be cautious, however, as the accuracy can be compromised by the cross-reactivity of antibodies with structurally similar molecules, potentially leading to an overestimation of 8-OHdG levels.[2][27]
Ultimately, the selection of a quantification method should be guided by a thorough evaluation of the study's specific aims, the required level of analytical rigor, and the available resources. For validation of novel findings or when precision is paramount, LC-MS/MS is recommended. For established research applications or when cost is a major constraint, HPLC-ECD provides a sensitive alternative. For large-scale epidemiological studies or initial screening, ELISA offers a practical solution.
References
- 1. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. tjoddergisi.org [tjoddergisi.org]
- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. nwlifescience.com [nwlifescience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. experts.umn.edu [experts.umn.edu]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. cloud-clone.com [cloud-clone.com]
- 24. researchgate.net [researchgate.net]
- 25. A high-throughput and sensitive methodology for the quantification of urinary 8-hydroxy-2'-deoxyguanosine: measurement with gas chromatography-mass spectrometry after single solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ELISA vs. LC-MS for the Quantification of 8-OHdG
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal method for measuring 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker of oxidative stress.
In the quest to understand and combat diseases linked to oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular disease, the accurate measurement of biomarkers like 8-hydroxy-2'-deoxyguanosine (8-OHdG) is paramount. This modified nucleoside, excised from DNA during repair processes and excreted in urine, serves as a crucial indicator of oxidative DNA damage. Two of the most common analytical methods employed for its quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of these two techniques, presenting experimental data, protocols, and visual workflows to aid researchers in making an informed decision for their specific needs.
At a Glance: Key Differences Between ELISA and LC-MS
While both methods aim to quantify 8-OHdG, they operate on fundamentally different principles. ELISA is an immunoassay that relies on the specific binding of an antibody to the 8-OHdG molecule. In contrast, LC-MS is a powerful analytical technique that separates the analyte from a complex mixture using liquid chromatography and then identifies and quantifies it based on its mass-to-charge ratio.
This fundamental difference leads to significant variations in their performance characteristics, as summarized in the table below.
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Immuno-enzymatic detection | Physicochemical detection based on mass |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, potentially leading to overestimation.[1][2] | Highly specific, capable of distinguishing 8-OHdG from other molecules with high accuracy.[3][4] |
| Sensitivity | Generally in the nanogram per milliliter (ng/mL) range.[5][6][7] | High sensitivity, often reaching picogram per milliliter (pg/mL) or even femtomolar levels.[4][8] |
| Accuracy & Precision | Can be variable and may show poor correlation with LC-MS results.[9] | Considered the "gold standard" for its high accuracy and reproducibility.[9][10] |
| Throughput | High-throughput, suitable for analyzing a large number of samples simultaneously. | Lower throughput compared to ELISA. |
| Cost | Relatively low cost per sample and for initial instrument setup. | High initial instrument cost and higher cost per sample.[1] |
| Expertise Required | Relatively easy to perform with standard laboratory skills. | Requires specialized training and expertise for operation and data analysis.[11] |
| Sample Volume | Typically requires a small sample volume. | Can also be performed with small sample volumes.[12] |
Experimental Workflows: A Visual Guide
To better understand the practical differences between the two methods, the following diagrams illustrate the typical experimental workflows for 8-OHdG measurement using ELISA and LC-MS.
Detailed Experimental Protocols
For researchers looking to implement either of these methods, the following provides a detailed, step-by-step protocol for both a commercially available 8-OHdG ELISA kit and a standard LC-MS/MS procedure for urine samples.
8-OHdG ELISA Kit Protocol (Competitive Assay)
This protocol is a generalized procedure for a competitive ELISA and may need to be adapted based on the specific kit manufacturer's instructions.
Materials:
-
8-OHdG ELISA Kit (containing pre-coated 96-well plate, standards, HRP-conjugated antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Sample diluent (if not provided in the kit)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Sample Preparation: Dilute urine samples with the provided sample diluent. A common starting dilution is 1:20.[5]
-
Standard and Sample Addition: Add 50 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate.
-
Antibody Addition: Add 50 µL of the HRP-conjugated 8-OHdG antibody to each well (except for the blank).
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well three to five times with the prepared wash buffer.
-
Substrate Addition: Add 100 µL of the TMB substrate to each well.
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of 8-OHdG in the samples by comparing their absorbance to the standard curve.
LC-MS/MS Protocol for 8-OHdG in Urine
This protocol outlines a general procedure for the quantification of 8-OHdG in urine using LC-MS/MS. Specific parameters may need to be optimized for the instrument and column used.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 column
-
8-OHdG analytical standard
-
Isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG)
-
Solid Phase Extraction (SPE) cartridges
-
Methanol (B129727), acetonitrile (B52724), formic acid (LC-MS grade)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
Take a specific volume of the supernatant (e.g., 100 µL).
-
Add the isotopically labeled internal standard to each sample.[12]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[12] This step is crucial for removing interfering substances from the urine matrix.
-
-
LC Separation:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a small amount of formic acid (e.g., 0.1%) and an organic solvent like methanol or acetonitrile with formic acid.
-
The flow rate and gradient profile should be optimized to achieve good separation of 8-OHdG from other urine components.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 8-OHdG (e.g., m/z 284 → 168) and the internal standard are monitored.[12]
-
-
Quantification:
-
The concentration of 8-OHdG in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the 8-OHdG standard.
-
Performance Comparison: A Visual Representation
The following diagram provides a visual summary of the key performance differences between ELISA and LC-MS for 8-OHdG measurement.
Conclusion: Making the Right Choice
The choice between ELISA and LC-MS for the measurement of 8-OHdG ultimately depends on the specific requirements of the research study.
ELISA is a suitable option for:
-
Screening large numbers of samples due to its high-throughput nature and lower cost.
-
Studies where relative changes in 8-OHdG levels are of primary interest , and absolute quantification is not critical.
-
Laboratories with limited budgets and without access to specialized mass spectrometry equipment and personnel.
LC-MS , on the other hand, is the preferred method for:
-
Studies requiring high accuracy, specificity, and sensitivity. [3] It is considered the "gold standard" for the quantification of 8-OHdG.[9]
-
Clinical trials and research where precise and reliable data are essential for decision-making.
-
Validating results obtained from other methods like ELISA.
Several studies have highlighted that ELISA tends to overestimate 8-OHdG concentrations compared to LC-MS, likely due to the cross-reactivity of the antibodies with other structurally similar molecules present in biological samples.[1][2][13] While there can be a significant correlation between the two methods, the absolute values often differ.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. nwlifescience.com [nwlifescience.com]
- 3. Comparison of analyses of urinary 8-hydroxy-2'-deoxyguanosine by isotope-dilution liquid chromatography with electrospray tandem mass spectrometry and by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. abcam.com [abcam.com]
- 6. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. cloud-clone.com [cloud-clone.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. Determination of 8-hydroxydeoxyguanosine by an immunoaffinity chromatography-monoclonal antibody-based ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Ranges for Urinary 8-Hydroxyguanosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established reference ranges for urinary 8-Hydroxyguanosine (8-OHG), a key biomarker for oxidative DNA damage. Understanding these reference intervals is crucial for interpreting study results, assessing oxidative stress in various populations, and evaluating the efficacy of therapeutic interventions. This document summarizes quantitative data from multiple studies, details common experimental protocols, and visually represents analytical workflows to aid in the design and interpretation of research involving urinary 8-OHG.
Comparative Reference Ranges for Urinary 8-Hydroxyguanosine
The concentration of 8-OHG in urine is a widely accepted non-invasive indicator of systemic oxidative stress. However, reference ranges can vary significantly based on the analytical method employed, population demographics, and lifestyle factors. The following table summarizes urinary 8-OHG reference values from studies in healthy adult populations. It is important to note that values are often normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.
| Study Population | Analytical Method | Mean/Median (ng/mg creatinine) | 95% Confidence Interval or Range (ng/mg creatinine) | Key Considerations |
| Healthy Adults (Mean BMI ≤ 25) | Chemical Methods (LC-MS/MS, HPLC-ECD) | Pooled Geometric Mean: 3.9[1] | Interquartile Range: 3.0 - 5.5[1] | Meta-analysis of 84 studies. No significant gender effect was observed. A positive association was found with smoking.[1] |
| Healthy Adults (General Population) | GAMLSS Models | Median (Cold Season): 7.0 (at min DFC) - 1.1 (at max DFC) | 95% RI (Cold Season): 1.68-28.85 (at min DFC) to 0.09-14.33 (at max DFC) | Values can be influenced by the season of urine collection and the duration of storage before analysis (Distance From Collection - DFC).[2][3][4][5] |
| Healthy Adults (General Population) | GAMLSS Models | Median (Warm Season): 3.9[2][4][5] | 95% RI (Warm Season): 0.71-21.55 to 0.71-21.75[2][3] | Less variation observed during the warm season compared to the cold season.[2][3][4][5] |
| Healthy Volunteers (n=51) | LC-MS/MS | Mean: 1.70 (nmol/mmol creatinine) | SD: 0.60 (nmol/mmol creatinine) | Men had significantly higher concentrations than women.[6] |
| Healthy Individuals (≥50 years) | Not Specified | Cutoff for ~80% of participants: 6.2/6.3 | - | Higher levels were associated with a BMI ≥25 and systolic blood pressure ≥140.[7] |
| Healthy Adults (n=246) | HPLC-MS/MS | - | Range: 0.49 - 14.27 (µg/g creatinine) | Good correlation was observed between HPLC-MS/MS and HPLC-ECD methods.[8] |
DFC: Distance From Collection, referring to the time between sample collection and analysis. GAMLSS: Generalized Additive Models for Location, Scale and Shape. RI: Reference Interval. SD: Standard Deviation.
Experimental Protocols
Accurate quantification of urinary 8-OHG is highly dependent on the experimental methodology. Below are summaries of common protocols for sample handling and analysis.
Sample Collection and Handling
-
Urine Collection: First morning void or 24-hour urine collections are typically used. Spot urine samples are also common, with results normalized to creatinine.[9][10]
-
Storage: Urine samples should be immediately cooled and frozen at -20°C or, for long-term storage, at -80°C to ensure the stability of 8-OHG.[3][10] Studies have shown that 8-OHG is stable for over two years when stored at -80°C.[3]
-
Pre-treatment: Depending on the analytical method, a solid-phase extraction (SPE) step may be necessary to remove interfering substances from the urine matrix.[11][12]
Analytical Methodologies
Two primary methods are widely used for the quantification of urinary 8-OHG: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
Principle: This method separates 8-OHG from other urinary components using an HPLC system, followed by sensitive and selective detection using an electrochemical detector.[11][13][14]
-
Sample Preparation: Often involves a solid-phase extraction (SPE) clean-up step to reduce matrix interference.[11][15]
-
Chromatography: A reverse-phase C18 column is commonly used for separation.[12]
-
Detection: An electrochemical detector is set at an optimal potential (e.g., +0.6 V) to oxidize 8-OHG and generate a measurable current.[15]
-
Advantages: High sensitivity and selectivity.[12]
-
Limitations: Can be susceptible to interference from other electroactive compounds in the urine.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is considered the reference method for 8-OHG quantification.[9] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Sample Preparation: Some methods allow for direct injection of untreated urine, simplifying the workflow.[6] The use of an isotopically labeled internal standard (e.g., [15N5]8-OHdG) is recommended for accurate quantification.[16]
-
Detection: Performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 8-OHG (e.g., m/z 284 -> 168).[9]
-
Advantages: High specificity, sensitivity, and throughput. It is less prone to interference than HPLC-ECD.[6]
-
Limitations: Requires more sophisticated and expensive instrumentation.
Visualizing the Workflow and Methodologies
To better understand the processes involved in establishing urinary 8-OHG reference ranges and the comparison between analytical methods, the following diagrams are provided.
Caption: Experimental workflow for establishing urinary 8-OHG reference ranges.
Caption: Comparison of HPLC-ECD and LC-MS/MS analytical methods for 8-OHG.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of adjusted reference intervals of urinary biomarkers of oxidative stress in healthy adults using GAMLSS models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of adjusted reference intervals of urinary biomarkers of oxidative stress in healthy adults using GAMLSS models | PLOS One [journals.plos.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. researchgate.net [researchgate.net]
- 6. Urine 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a specific marker of oxidative stress, using direct, isocratic LC-MS/MS: Method evaluation and application in study of biological variation in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tjoddergisi.org [tjoddergisi.org]
- 10. Urinary 8-Hydroxy-2′-Deoxyguanosine Levels and Cardiovascular Disease Incidence in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new automated method to analyze urinary 8-hydroxydeoxyguanosine by a high-performance liquid chromatography-electrochemical detector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 8-Hydroxy Guanosine-13C,15N2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-Hydroxy Guanosine-13C,15N2, a stable isotope-labeled compound.
This compound is a non-radioactive, isotopically labeled nucleoside. Its disposal is governed by its chemical properties, which are analogous to its unlabeled counterpart, 8-Hydroxyguanosine. The primary hazards associated with this compound are skin, eye, and respiratory irritation.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential eye irritation.
-
Gloves: To prevent skin contact and irritation.
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
| Aquatic Hazard | - | Water hazard class 1: Slightly hazardous for water. |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound:
-
Assess the Waste: Determine if the waste is in a solid or liquid (solubilized) form.
-
Solid Waste Disposal:
-
Carefully sweep up any solid this compound, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the primary hazard ("Irritant").
-
Dispose of the container through your institution's chemical waste management program. Do not dispose of solid chemical waste in the regular trash.
-
-
Liquid Waste Disposal:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof waste container.
-
The container must be clearly labeled with the chemical name and hazard information.
-
Due to its classification as slightly hazardous to water, do not pour solutions containing this compound down the drain.
-
Arrange for pickup and disposal of the liquid waste container through your institution's hazardous waste disposal service.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble).
-
Collect the rinsate as liquid chemical waste and dispose of it accordingly.
-
Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.
-
-
Spill Cleanup:
-
In the event of a spill, wear your full PPE.
-
For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne, then sweep into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or spill pillows).
-
Place the contaminated absorbent material into a sealed, labeled container for chemical waste disposal.
-
Clean the spill area with soap and water.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling 8-Hydroxy Guanosine-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use of 8-Hydroxy Guanosine-¹³C,¹⁵N₂, a stable isotope-labeled metabolite used as a marker for oxidative stress.
Hazard Identification and Personal Protective Equipment
8-Hydroxy Guanosine and its isotopically labeled forms are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols is essential to mitigate these risks.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the powder, which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can cause irritation. |
| Body Protection | Laboratory coat | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended when handling large quantities or when adequate ventilation is not available to prevent respiratory irritation from dust.[1] |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling from receipt to disposal is critical for laboratory safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at -20°C in a tightly sealed container.[2][3][4]
-
It is shipped at ambient temperatures but requires cold storage for long-term stability.[5]
2. Handling and Preparation:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Wash hands thoroughly after handling the compound.
3. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[1]
-
Ensure adequate ventilation in the spill area.[7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The compound should not be disposed of with household garbage or allowed to enter the sewage system.
Experimental Workflow
The following diagram outlines the standard workflow for handling 8-Hydroxy Guanosine-¹³C,¹⁵N₂ in a laboratory setting.
This structured approach ensures that all safety and logistical aspects are considered, fostering a secure research environment and maintaining the integrity of experimental outcomes. By integrating these practices, laboratories can effectively manage the risks associated with handling specialized chemical compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. 8-Hydroxy Guanosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 3. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 4. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. carlroth.com [carlroth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
